terbium
Description
Investigation of Fundamental Magnetism in Terbium-Based Compounds
The fundamental magnetic behavior of this compound and its compounds is governed by a delicate interplay of intrinsic properties and environmental factors. Studies delve into the specific mechanisms that dictate how this compound's magnetic moments align and interact within different material structures.
Anisotropy and Crystal Field Effects on this compound Magnetism
Magnetic anisotropy, the dependence of magnetic properties on the direction of measurement, is a key characteristic of this compound. This anisotropy is strongly influenced by the crystal field (CF) generated by the surrounding ligands or atoms in a compound. The crystal field interacts with the unquenched orbital angular momentum of the Tb³⁺ ion, which arises from its 4f⁸ electronic configuration. osti.govacs.org This interaction splits the Tb J-multiplets, leading to large magnetic anisotropy. osti.govacs.org The strength and symmetry of the crystal field play a crucial role in determining the magnetic easy axis – the direction in which magnetization is energetically favorable. Studies on single-crystal this compound have revealed significant uniaxial anisotropy, present even in the paramagnetic range above the ordering temperature. ras.ru The crystal field parameters are often used to quantify this magnetic anisotropy. osti.gov
Spin Reorientation Transitions in this compound Intermetallics and Perovskites
Spin reorientation (SR) transitions are phenomena where the direction of the easy magnetization axis in a material changes as a function of temperature or applied magnetic field. researchgate.net These transitions are commonly observed in this compound intermetallic compounds and perovskite oxides. conicet.gov.arresearchgate.netscience.govaps.orgaps.org In mixed orthochromite-orthoferrite perovskites like RFe₀.₅Cr₀.₅O₃ (where R includes Tb), SR transitions of the transition metal sublattice are observed as temperature decreases. conicet.gov.araps.org TbFe₀.₅Cr₀.₅O₃ is noted as a peculiar case within this family, showing a re-entrant SR transition at very low temperatures. conicet.gov.araps.org These transitions are often the result of a competition between the magnetic anisotropies of the different magnetic sublattices (e.g., rare earth and transition metal) and their exchange interactions. researchgate.net The presence of different ions, such as Cr³⁺ alongside Fe³⁺, can influence the SR transition temperatures due to varying strengths of R³⁺-Cr³⁺ and R³⁺-Fe³⁺ couplings. conicet.gov.ar SR transitions can be accompanied by abrupt symmetry changes and changes in magnetostrictive coefficients. science.gov
Single-Molecule Magnet (SMM) and Single-Ion Magnet (SIM) Research with this compound
This compound has emerged as a particularly promising element for the development of single-molecule magnets (SMMs) and single-ion magnets (SIMs). These are molecular species that can retain magnetization at the single-molecule or single-ion level, holding potential for applications in high-density data storage, quantum computing, and molecular spintronics. uci.edumdpi.comrsc.orgacs.orgrsc.org
Design Principles for this compound-Based Molecular Magnets
The design of high-performance this compound-based SMMs and SIMs focuses on controlling the magnetic anisotropy and the pathways for magnetization relaxation. A key strategy involves modifying the crystal field environment around the Tb³⁺ ion to create a strong axial crystal field with minimal transverse components. rsc.org This enhances the magnetic anisotropy, leading to a larger energy barrier for magnetization reversal. osti.govacs.orgmdpi.comnih.gov Ligand design plays a crucial role in shaping the crystal field. osti.govacs.orgchemrxiv.org For instance, studies on this compound(III) bis-phthalocyaninato (TbPc₂) complexes highlight how the chemical environment, including ligand type and molecular geometry, influences magnetic properties and anisotropy. osti.govacs.orgarxiv.org Achieving a strongly anisotropic ground state through crystal field effects is a primary design principle. acs.orgacs.org The stability and properties of tetravalent this compound complexes have also been explored, indicating that ligand control elements are important for extending the range of accessible lanthanide ions in molecular complexes. chemrxiv.org
Magnetic Relaxation Dynamics in this compound SMMs and SIMs
The utility of SMMs and SIMs is dictated by how slowly their magnetization relaxes after being set in a particular direction. This compound-based molecular magnets exhibit slow magnetic relaxation due to the presence of an energy barrier between different magnetic states. mdpi.com This relaxation can occur through various mechanisms, including the Orbach process, Raman scattering, and quantum tunneling of magnetization (QTM). acs.orgmdpi.comnih.govarxiv.orgresearchgate.net QTM allows magnetization reversal to occur even at very low temperatures, bypassing the thermal energy barrier. acs.orgarxiv.org Research focuses on understanding and suppressing QTM to enhance the blocking temperature (the temperature below which slow relaxation is observed). rsc.org Factors influencing relaxation dynamics include the crystal field splitting, spin-orbit interaction, and exchange interactions. osti.govacs.orgchemrxiv.orgaps.orgarxiv.orgacs.org For example, ligand distortion and molecular symmetry significantly impact transverse crystal-field parameters, which in turn lead to tunnel splitting and influence QTM. osti.govacs.orgarxiv.org The effective energy barrier for magnetization reversal (Ueff) is a critical parameter, and for this compound-based SIMs, these barriers can be significantly higher compared to some other molecular magnets. mdpi.comnih.gov Studies using techniques like AC magnetic susceptibility measurements and muon spin relaxation (µSR) help to disentangle the different relaxation pathways and understand their dependence on temperature, magnetic field, and molecular structure. aps.orgmdpi.com
Magneto-Optical Phenomena in this compound-Doped Materials
Magneto-optical (MO) phenomena involve the interaction of light with a magnetic field within a material. This compound-doped materials are particularly notable for their strong MO properties, making them valuable in applications such as optical isolators, modulators, and sensors. The performance of MO materials is often quantified by the Verdet constant (VB), which describes the degree of polarization rotation per unit magnetic field and path length nih.govlaser-crylink.com. This compound ions, especially in the Tb³⁺ state, exhibit high paramagnetic susceptibility and magnetic moments, contributing to large Verdet constants in host materials nih.gov.
Research has focused on incorporating this compound into various matrices, including glasses, garnets, and oxides, to enhance their MO performance. Heavily Tb³⁺-doped glasses, for instance, have shown significant negative Faraday rotation, with reported values of approximately 120 rad/T/m at 632.8 nm for a concentration of 9.7 × 10²¹ cm⁻³ in a GeO₂-B₂O₃-Al₂O₃-Ga₂O₃ glass system nih.gov. The optimum spectral ratio between the Verdet constant and light transmittance in this glass was found at a Tb³⁺ concentration of around 6.5 × 10²¹ cm⁻³, matching the emission characteristics of blue LEDs nih.gov.
This compound-doped glasses also offer advantages in terms of crystallization stability, which is crucial for applications like fiber drawing nih.gov. Studies have explored the effect of varying Tb₂O₃ concentration in different glass systems, observing a correlation between increased Tb₂O₃ content and higher Verdet constants researchgate.netresearchgate.net. For example, a Verdet constant of -137.51 rad/(T·m) was achieved in a GeO₂-B₂O₃-Ga₂O₃-SiO₂ glass with 40 mol% Tb₂O₃ doping researchgate.net. The valence state of this compound ions is critical, as only the paramagnetic Tb³⁺ ions significantly contribute to the MO effect, while diamagnetic Tb⁴⁺ ions can suppress it researchgate.netpolimi.it. Strategies involving the addition of components like Na₂O and controlling melting temperature have been developed to increase the concentration of favorable Tb³⁺ ions, leading to improved Verdet constants polimi.it.
Faraday Rotation and Magnetic Circular Dichroism in this compound Garnets and Oxides
This compound-containing garnets and oxides are prominent materials exhibiting strong Faraday rotation and Magnetic Circular Dichroism (MCD).
Faraday Rotation:
This compound Gallium Garnet (Tb₃Ga₅O₁₂, TGG) is a widely used commercial magneto-optical crystal known for its high Verdet constant, excellent transparency, and resistance to laser damage laser-crylink.comwikipedia.orgattelements.com. TGG is extensively used in optical isolators, circulators, modulators, and sensors wikipedia.org. Its Verdet constant is significantly higher than that of typical magneto-optical glasses attelements.comaip.org. The Verdet constant of TGG is wavelength-dependent, decreasing at longer wavelengths wikipedia.org. For instance, at 632 nm, the Verdet constant for TGG is reported to be around -131 rad/(T·m), while at 1064 nm, it falls to -38 rad/(T·m) wikipedia.org. The Verdet constant of TGG also increases substantially at cryogenic temperatures wikipedia.org.
This compound Iron Garnet (Tb₃Fe₅O₁₂, TbIG) is another important material, particularly for applications in the near-infrared range. TbIG films grown on silicon substrates have shown high Faraday rotation values. Polycrystalline TbIG films have demonstrated a saturation Faraday rotation of 5400 ± 600 °/cm at 1550 nm at room temperature mit.edu. The high Faraday rotation in TbIG compared to Yttrium Iron Garnet (YIG) at certain energies is attributed to strong optical transitions induced by Tb³⁺ ions and exchange interactions between Tb³⁺ and tetrahedral Fe³⁺ mit.edu. Bismuth-substituted TbIG films have shown even higher Faraday rotation and an excellent magneto-optical figure of merit mit.edu.
Research on the Faraday effect in this compound iron garnets in strong magnetic fields has revealed that the contribution from the this compound sublattice is not always proportional to its magnetic moment, especially at temperatures above the magnetic compensation point ras.ruras.ru. The Faraday rotation in TbIG has been studied in very high magnetic fields, up to the megagauss range, to understand spin configurations and transitions jps.jp.
This compound oxides, such as Tb₂O₃ and (Tb₀.₆Y₀.₄)₂O₃ ceramics, have also shown potential as Faraday rotator materials with Verdet constants significantly higher than that of TGG, which could lead to device miniaturization ceramics.org.
Here is a data table summarizing some reported Verdet constant values for this compound-containing materials:
| Material | Wavelength (nm) | Temperature (K) | Verdet Constant (rad/T/m) | Reference |
| Tb³⁺-doped GeO₂-B₂O₃-Al₂O₃-Ga₂O₃ glass (9.7 × 10²¹ cm⁻³) | 632.8 | Room | ~120 (absolute negative) | nih.gov |
| TGG (Tb₃Ga₅O₁₂) | 632 | Room | -131 | wikipedia.org |
| TGG (Tb₃Ga₅O₁₂) | 1064 | Room | -38 | wikipedia.org |
| Tb₂O₃-doped GeO₂-B₂O₃-Ga₂O₃-SiO₂ glass (40 mol%) | 633 | Room | -137.51 | researchgate.net |
| Highly Tb-doped silicate (B1173343) fiber (56 wt%) | 1053 | Room | -24.5 ± 1.0 | optica.org |
| TGG (Tb₃Ga₅O₁₂) | 633 | Room | ~134 | researchgate.net |
Magnetic Circular Dichroism (MCD):
MCD is the differential absorption of left and right circularly polarized light by a material in a magnetic field. This phenomenon provides valuable information about the electronic and magnetic structure of materials. This compound ions exhibit strong MCD signals, particularly at their M₄,₅ edges, corresponding to 3d to 4f transitions pnas.orgaip.org.
MCD studies on this compound-doped materials, including garnets and oxides, have been used to investigate the magnetic character and moment alignment of Tb ions aip.orgaip.orgresearchgate.net. X-ray Magnetic Circular Dichroism (XMCD) is a powerful technique in this regard, allowing for element-specific magnetic characterization pnas.orgaip.org. XMCD studies on Tb-doped magnetite nanoparticles indicated that Tb spins are weakly coupled to the iron spin lattice at room temperature but begin to polarize and couple at lower temperatures aip.orgosti.gov.
MCD has also been employed to study paramagnetic systems activated by rare-earth ions, including Tb³⁺, in oxide glasses osti.gov. The dichroism properties in these glasses suggest that the effect arises from the splitting of the ground level in a magnetic field osti.gov. Recent research has explored using quantum-enhanced probes for MCD measurements, demonstrating improved sensitivity even with materials like TGG arxiv.orgosti.gov. MCD is also used in optically detected magnetic resonance (ODMR) techniques to study paramagnetic ions in host crystals like TGG researchgate.net.
Magnetoluminescence of this compound Systems
Magnetoluminescence refers to the influence of a magnetic field on the luminescence properties of a material. This compound ions are well-known for their characteristic green luminescence, primarily due to the ⁵D₄ → ⁷F₅ transition researchgate.netmdpi.com. The interaction between the magnetic properties of this compound and its luminescence makes magnetoluminescence a valuable tool for probing the electronic and magnetic states of this compound in various hosts.
Studies on Tb³⁺-doped materials have investigated how magnetic fields affect the emission spectra and intensity. For instance, in Na₃FeF₆:Tb³⁺ particles, orange-red emission originating from the ⁵D₄ → ⁷Fⱼ transitions of Tb³⁺ ions was observed under UV excitation, and these particles also exhibited paramagnetic behavior mdpi.com. While the search results did not provide detailed data tables specifically on the effect of a magnetic field on this compound luminescence (magnetoluminescence), they highlight the luminescence properties of Tb³⁺ in magneto-optical materials.
Research on magneto-optical glasses containing Tb³⁺ ions has noted the presence of strong green light emission at 544 nm, suggesting potential for these materials in laser elements and optoelectronic devices researchgate.netresearchgate.net. However, increasing Tb₂O₃ concentration can lead to concentration quenching of luminescence researchgate.net.
The study of optical and magneto-optical characteristics of KTb₃F₁₀ crystals also involved examining optical transitions of the Tb³⁺ ion, providing insights into the energy levels split by the crystal environment mdpi.com. These energy levels and transitions are fundamental to both luminescence and magneto-optical phenomena. Magnetically-optically active transitions in Tb³⁺ ions, realized in a magnetic field, are studied using techniques like MCD and Magnetic Circularly Polarized Luminescence (MCPL) mdpi.com.
While detailed quantitative data on the change in luminescence intensity or spectral shift as a function of magnetic field was not extensively found in the provided search results, the strong luminescence of Tb³⁺ in various MO host materials indicates that magnetoluminescence is a relevant area of study for understanding the interplay between the optical and magnetic properties of this compound systems.
Properties
CAS No. |
8007-69-0 |
|---|---|
Molecular Formula |
Tb69 |
Molecular Weight |
10965.849 g/mol |
IUPAC Name |
terbium |
InChI |
InChI=1S/69Tb |
InChI Key |
LFOGACWASPURPK-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies for Advanced Terbium Systems
Solution-Phase Synthesis Strategies for Terbium Complexes and Nanostructures
Solution-phase methods are widely used for synthesizing this compound complexes and nanostructures due to their ability to offer fine control over particle growth and morphology at relatively lower temperatures compared to solid-state routes.
Hydrothermal and Solvothermal Approaches in this compound Material Synthesis
Hydrothermal and solvothermal methods involve carrying out chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents under high pressure and temperature in a sealed vessel. These conditions facilitate the dissolution and recrystallization of materials, enabling the synthesis of crystalline phases that might be difficult to obtain under ambient conditions.
Hydrothermal synthesis has been employed to prepare Tb-doped PbTe nanoparticles. In a typical hydrothermal synthesis of Tb-doped PbTe, starting materials such as Pb(NO₃)₂, Na₂TeO₃, Tb(NO₃)₃·5H₂O, and NaOH are dissolved in distilled water. Sodium borohydride (B1222165) (NaBH₄) is often used as a reducing agent. The mixture is stirred, and after the solution changes color, NaBH₄ is added, followed by further stirring before being transferred to a sealed vessel for the hydrothermal reaction. Characterization by techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) confirms the formation of crystalline cubic PbTe phase nanoparticles with sizes typically in the range of 25-80 nm. The incorporation of Tb³⁺ ions into the PbTe lattice has been confirmed by techniques such as X-ray photoelectron spectroscopy (XPS).
Another application of hydrothermal synthesis is the preparation of this compound oxyhydroxide (TbOOH) crystals. This method can produce larger TbOOH crystals suitable for applications like Faraday isolators in high-powered lasers, offering improved optical properties compared to traditional materials like this compound Gallium Garnet (TGG). technologypublisher.com
Solvothermal synthesis, using non-aqueous solvents, is also utilized for preparing this compound-containing materials, including metal-organic frameworks (MOFs). For instance, amorphous and crystalline this compound MOF thin films have been synthesized via a solvothermal route using this compound(III) nitrate (B79036) hydrate (B1144303) and trimesic acid (H₃BTC) in a mixture of DMF/H₂O with sodium acetate (B1210297) as a modulator. doaj.orgmdpi.comnih.gov The amount of modulator influences the crystallinity of the resulting MOF. mdpi.comnih.gov
Research findings on hydrothermal synthesis of Tb-doped PbTe nanoparticles indicate that the electrical conductance of the doped samples is higher than that of pure PbTe and increases with temperature. The bandgap energy of PbTe nanoparticles can also be affected by Tb³⁺ doping, showing blue shifts in UV-Vis diffuse reflectance spectra with increasing Tb³⁺ concentration.
| Material Synthesized | Method | Starting Materials | Key Findings |
| Tb-doped PbTe Nanoparticles | Hydrothermal | Pb(NO₃)₂, Na₂TeO₃, Tb(NO₃)₃·5H₂O, NaOH, NaBH₄ | Crystalline cubic phase, 25-80 nm size, increased electrical conductance. |
| This compound Oxyhydroxide (TbOOH) | Hydrothermal | This compound precursors (details not specified in source) | Larger crystals with improved optical properties for Faraday isolators. technologypublisher.com |
| This compound MOF Thin Films | Solvothermal | Tb(NO₃)₃·6H₂O, H₃BTC, NaOAc, DMF/H₂O | Formation of amorphous and crystalline films depending on modulator amount. mdpi.comnih.gov |
| Na₃FeF₆:Tb³⁺ Particles | Hydrothermal | Fe(NO₃)₃·9H₂O, NaF, NH₄HF₂, HF, Tb(NO₃)₃·6H₂O | Monodispersed octahedral particles with monoclinic structure. mdpi.com |
Co-precipitation and Sol-Gel Techniques for this compound-Containing Nanoparticles
Co-precipitation and sol-gel methods are versatile techniques for preparing nanoparticles and fine powders of metal oxides and other compounds.
Co-precipitation involves the simultaneous precipitation of multiple ions from a solution to form a mixed compound. This method has been used to synthesize this compound-doped zinc tungstate (B81510) (ZnWO₄:Tb) nanoparticles. In this process, precursors like zinc acetate dihydrate (Zn(CH₃CO₂)₂·2H₂O) and sodium tungstate (Na₂WO₄) are reacted in solution. this compound doping is achieved by adding a this compound source during the precipitation. The resulting nanoparticles can exhibit various morphologies, including spherical, cubic, and planar shapes, with sizes around 256.8 nm for certain compositions. Co-precipitation is considered a simple and cost-effective method for synthesizing nanoparticles with high yield and purity. researchgate.net It has also been applied to synthesize luminescent citrate-functionalized this compound-substituted carbonated apatite nanoparticles nih.gov and nanocrystalline mixed ferrites like TbₓNi₁₋ₓFe₂O₄. naturalspublishing.com
Sol-gel synthesis is a wet-chemical technique that involves the formation of a colloidal suspension (sol) that gradually gels into a solid network. This gel is then typically dried and heated to obtain the desired solid material. The sol-gel method is known for its ability to produce homogeneous materials and control particle size. This compound-doped titanium dioxide (TiO₂) nanoparticles have been synthesized using a sol-gel method, employing tetrabutyl titanate as a precursor and this compound(III) nitrate hexahydrate as the this compound source. royalsocietypublishing.orgnih.gov This method allows for the preparation of TiO₂ nanoparticles with different Tb doping amounts, which can influence their photocatalytic performance. royalsocietypublishing.org The sol-gel process is described as a rapid method with simple operation, allowing for control over the crystal size of the product. royalsocietypublishing.org this compound-doped magnesium aluminate (MgAl₂O₄:Tb³⁺) nanophosphors have also been synthesized via a polymer-assisted sol-gel combustion method. researchtrend.net
Research on co-precipitated ZnWO₄:Tb nanoparticles indicates that the crystallite size can be influenced by the this compound doping concentration and calcination temperature. For Tb-doped TiO₂ nanoparticles prepared by sol-gel, a doping amount of 1.0 wt% Tb has shown enhanced photocatalytic activity compared to undoped TiO₂. royalsocietypublishing.org
| Material Synthesized | Method | Key Precursors | Key Findings |
| Tb-doped ZnWO₄ Nanoparticles | Co-precipitation | Zn(CH₃CO₂)₂·2H₂O, Na₂WO₄, Tb source | Nanoparticles with various morphologies (spherical, cubic, planar), size around 256.8 nm for some samples. |
| Tb-substituted Carbonated Apatite NPs | Co-precipitation | Citrate-based precursors, Tb³⁺ source | Formation of hydroxyapatite (B223615) phase nanoparticles at specific Tb³⁺ concentrations and maturation times. nih.gov |
| TbₓNi₁₋ₓFe₂O₄ Nanocrystalline Ferrites | Co-precipitation | Salts of Tb, Ni, Fe | Simple and cost-effective synthesis of nanocrystalline ferrites. naturalspublishing.com |
| Tb-doped TiO₂ Nanoparticles | Sol-gel | Tetrabutyl titanate, Tb(NO₃)₃·6H₂O | Enhanced photocatalytic performance at optimal Tb doping concentration. royalsocietypublishing.org |
| Tb-doped MgAl₂O₄ Nanophosphors | Sol-gel | Magnesium, aluminum, this compound precursors | Synthesis of nanophosphors with potential antimicrobial properties. researchtrend.net |
| This compound-doped silica (B1680970) nanoparticles | Sol-gel | TEOS, Tb³⁺ complex, ammonia (B1221849) solution, ethanol | Synthesis of fluorescent silica nanoparticles with controlled size. mdpi.comscirp.org |
Surfactant-Assisted and Microemulsion Methods for Controlled this compound Material Growth
Surfactants and microemulsions are employed in solution-phase synthesis to control the size, shape, and uniformity of nanoparticles by influencing nucleation and growth processes.
Surfactant-assisted methods involve the use of surfactant molecules that can adsorb onto the surface of growing particles, limiting aggregation and directing growth along specific crystallographic planes. Pluronic P123, a non-ionic block copolymer surfactant, has been used in the hydrothermal synthesis of Tb(III)-doped cerium phosphate (B84403) nanorods. researchgate.netaip.org The presence of Pluronic P123 was found to play a crucial role in achieving uniform morphology and enhancing the photoluminescence emission of the nanorods compared to synthesis without the surfactant. researchgate.netaip.org
Microemulsion methods utilize thermodynamically stable isotropic dispersions of two immiscible liquids (typically oil and water) stabilized by an interfacial film of surfactant molecules. These microemulsions can act as nanoreactors, confining the reaction space and controlling particle size. The reverse microemulsion method (water-in-oil) is particularly useful for synthesizing nanoparticles. Silica nanoparticles containing luminescent this compound complexes have been prepared using the reverse microemulsion method. acs.orgresearchgate.net This involves mixing components like cyclohexane, n-hexanol, and Triton X-100 (surfactant) to form the microemulsion, followed by the addition of an aqueous solution of the this compound complex and a silica precursor like tetraethyl orthosilicate (B98303) (TEOS). mdpi.comacs.orgresearchgate.net This method allows for the encapsulation of this compound complexes within a silica matrix, producing uniform, spherical nanoparticles with controlled sizes, typically around 40-50 nm. mdpi.comacs.orgresearchgate.net Zirconia-based fluorescent this compound nanoparticles have also been prepared using a water-in-oil microemulsion system. nih.gov
Research indicates that silica nanoparticles containing this compound complexes prepared by the reverse microemulsion method can be highly luminescent and exhibit long fluorescence lifetimes, making them suitable for applications like time-resolved fluorescence assays. acs.orgresearchgate.net The size uniformity and single-crystalline nature of surfactant-assisted hydrothermally synthesized nanorods are considered responsible for their strong photoluminescence. researchgate.netaip.org
| Material Synthesized | Method | Key Components | Key Findings |
| Tb(III)-doped Cerium Phosphate Nanorods | Surfactant-assisted Hydrothermal | Hydrated metal chlorides, Na₃PO₄, Pluronic P123, H₃PO₄, water | Uniform morphology and enhanced green photoluminescence due to surfactant. researchgate.netaip.org |
| Silica Nanoparticles containing Tb Complexes | Reverse Microemulsion | Cyclohexane, n-hexanol, Triton X-100, aqueous Tb complex solution, TEOS | Uniform, spherical nanoparticles (40-50 nm) with high luminescence and long fluorescence lifetime. mdpi.comacs.orgresearchgate.net |
| Zirconia-based Fluorescent Tb Nanoparticles | Microemulsion | Tb³⁺ complex (BPTA-Tb³⁺), Triton X-100, hexanol, cyclohexane, Zr precursors | Preparation of fluorescent nanoparticles for time-resolved fluorescence bioassay. nih.gov |
Solid-State Synthesis Routes for Bulk and Crystalline this compound Compounds
Solid-state synthesis methods typically involve reacting solid precursors at high temperatures. These methods are often used for preparing bulk crystalline materials, including oxides and intermetallics.
High-Temperature Solid-State Reactions for this compound Oxides and Intermetallics
High-temperature solid-state reactions involve mixing solid reactants and heating them to high temperatures to facilitate diffusion and reaction between the components. This method is commonly used for synthesizing metal oxides and intermetallic compounds.
This compound forms several oxides, including Tb₂O₃, TbO₂, Tb₆O₁₁, and Tb₄O₇. wikipedia.org Tb₄O₇ is a commercially important oxide often produced by heating this compound oxalate (B1200264) or sulfate (B86663) in air, with the oxalate route at 1000 °C generally preferred. wikipedia.org High-temperature solid-state reactions have also been used to synthesize mixed-valent binary rare earth oxides like Tb₃O₅ under high-pressure/high-temperature conditions (e.g., 8 GPa and 1323 K) using Tb₄O₇ or a mixture of Tb₄O₇ and Tb₂O₃ as starting materials. nih.govd-nb.info
Solid-state reactions are also employed in the synthesis of this compound-containing intermetallic compounds. While arc melting is a common method for intermetallics, solid-state reaction can be used, particularly when dealing with elements with significantly different melting points or those that evaporate easily. ncn.gov.pl This method involves reacting solid precursors at elevated temperatures to form the desired intermetallic phase. ncn.gov.ploaepublish.com For example, solid-state reactions have been used in the synthesis of iridium-based intermetallic compounds containing rare earth elements. ncn.gov.pl
Research on high-temperature solid-state reactions involving this compound oxides includes studies on phase transformations at elevated temperatures. For instance, when heating Tb₂O₃ in air, it can be oxidized to TbO₁.₈₁ at 500 °C, which then deoxidizes to other phases at higher temperatures. researchgate.net The synthesis of TbFeO₃ nanoparticles has been achieved through a co-precipitation method followed by heat treatment at high temperatures (e.g., 850 °C) to obtain a homogeneous phase. bohrium.com
| Material Synthesized | Method | Starting Materials | Key Conditions | Key Findings |
| Tb₄O₇ | High-temperature solid-state | This compound oxalate or sulfate | Heating in air (e.g., 1000 °C) | Commercial production route. wikipedia.org |
| Tb₃O₅ | High-pressure/High-temperature solid-state | Tb₄O₇ or Tb₄O₇ + Tb₂O₃ | 8 GPa, 1323 K | Synthesis of a mixed-valent binary oxide. nih.govd-nb.info |
| TbFeO₃ Nanoparticles | Co-precipitation + Heat Treatment | Iron and this compound nitrates | Calcination at 850 °C | Formation of homogeneous orthorhombic phase nanoparticles. bohrium.com |
| Tb-doped Bi₂O₃ Polymorphs | High-temperature solid-state | Tb₄O₇, α-Bi₂O₃ | 600-950 °C for 72 hours | Transformation of unstable Bi₂O₃ phases into stable structures with Tb₄O₇ doping. tandfonline.com |
Flux Growth Methods for this compound Single Crystals
Flux growth is a method used to grow single crystals from a solution in a molten solvent (flux) at high temperatures. This technique is particularly useful for compounds that melt incongruently or have high melting points. The flux lowers the crystallization temperature, allowing for crystal growth to occur below the melting point of the target compound.
Flux growth has been employed for the synthesis of this compound-containing single crystals. Cubic Tb₂O₃ single crystals have been grown using a controlled atmosphere flux method at 1230 °C, which is significantly lower than the melting temperature of Tb₂O₃. researchgate.net This method utilized a heavy metal-free solvent. researchgate.net The resulting crystals were found to be phase and chemically pure and exhibited a high Verdet constant. researchgate.net
The flux method has also been used to grow single crystals of rare-earth tetraborides, including those containing this compound (RB₄ where R includes Tb). mdpi.com While some flux methods using Al or Mo have produced crystals, obtaining sufficiently large crystals for certain investigations, such as neutron scattering, can be challenging. mdpi.com The synthesis of REFeAsO compounds (where RE includes Tb) has also been attempted using flux methods, such as the NaI/KI flux method, although obtaining large single crystals can be difficult. mdpi.com
The flux growth technique offers advantages such as kinetic and thermodynamic control over product formation and the potential to grow defect-free, phase-pure, and large single crystals. acs.org However, challenges can include limited temperature ranges, competing phases, and controlling homogeneity. acs.org
Research on flux-grown Tb₂O₃ single crystals highlights their excellent optical properties, including high transmission coefficients in the visible and near-infrared ranges and a Verdet constant significantly higher than that of commercial TGG crystals. researchgate.net
| Material Synthesized | Method | Key Conditions / Flux | Key Findings |
| Cubic Tb₂O₃ Single Crystals | Flux Growth | 1230 °C, heavy metal-free solvent | Phase and chemically pure single crystals with high Verdet constant. researchgate.net |
| Rare-Earth Tetraboride Single Crystals (including TbB₄) | Flux Growth | Using Al or Mo flux (for some studies) | Method used for crystal growth, challenges in obtaining large crystals for certain applications. mdpi.com |
| REFeAsO Single Crystals (including TbFeAsO) | Flux Growth | NaI/KI flux (for some studies) | Method used for crystal growth, difficulties in obtaining large single crystals reported. mdpi.com |
Vapor-Phase Deposition Techniques for this compound Thin Films and Heterostructures
Vapor-phase deposition encompasses a range of techniques where the film material is transported in a gaseous state to a substrate, where it condenses or reacts to form a solid layer. These methods are essential for creating high-quality this compound-based thin films and heterostructures for various applications.
Chemical Vapor Deposition (CVD) of this compound-Doped Layers
Chemical Vapor Deposition (CVD) involves the reaction of gaseous precursors on a heated substrate surface, leading to the deposition of a solid film. This technique is valuable for producing conformal coatings and can be used for doping layers with this compound. Metal-organic CVD (MOCVD), a variant of CVD utilizing metal-organic precursors, is particularly relevant for depositing rare earth-containing films.
Research has explored the use of metal-organic precursors, such as this compound(III) dipivaloylmethanate (Tb(dpm)₃), for the growth of this compound oxide films by MOCVD. These films can be grown on substrates like Si(111). researchgate.net The composition of the resulting this compound oxide films can be influenced by the deposition parameters, such as the thermal decomposition of the precursor in an inert atmosphere and subsequent annealing in air. researchgate.net
Another approach in CVD for non-volatile this compound compounds, such as aromatic this compound carboxylates, is Reactive Chemical Vapor Deposition (RCVD). This technique utilizes a metathesis reaction in the gas phase between volatile reagents to deposit a non-volatile product as a thin film. rsc.org This method has been successfully applied to deposit films of this compound carboxylates like Tb(pobz)₃ (Hpobz = 2-phenoxybenzoic acid), which are promising for optical applications. rsc.orgresearchgate.net The reactor design in RCVD plays a crucial role in controlling the film's composition, morphology, and thickness. rsc.org Optimal parameters have yielded Tb(Carb)₃ thin films with roughness in the range of 2–4 nm and thicknesses between 40 and 200 nm. rsc.org
CVD techniques are also employed in the fabrication of semiconductor devices and can utilize materials like this compound(III) fluoride (B91410) as evaporation materials. samaterials.com
Physical Vapor Deposition (PVD) Approaches for this compound Films
Physical Vapor Deposition (PVD) techniques involve the physical transfer of material from a source to a substrate in a vacuum environment. These methods are widely used for depositing thin films of metals and oxides.
Sputtering is a common PVD technique where a target material (e.g., this compound metal or this compound oxide) is bombarded with energetic ions, causing atoms or molecules to be ejected and deposited onto a substrate. Sputtering is considered a promising approach for producing homogeneous passivation layers with fine thickness control, such as Tb₄O₇ films on Si substrates. researchgate.net this compound metal itself is used as a sputtering target for depositing this compound thin films in semiconductor manufacturing, serving as protective layers, dielectric layers, gate insulators, and optical coatings. qsrarematerials.com This process allows for precise control over the thickness and quality of the deposited film. qsrarematerials.com
Other PVD methods include thermal evaporation and electron beam (E-beam) evaporation, where this compound or this compound compounds are heated to their vaporization point in a vacuum. qsrarematerials.comcgmaterial.com The vapor then condenses on the substrate, forming a thin film. This compound evaporation material is available in various forms, including pellets, wires, and foils, for use in these processes. cgmaterial.com this compound oxide in forms like tablets, powder, or shot is also used as source material for PVD. americanelements.comamericanelements.comamericanelements.com this compound(III) fluoride is another material used in PVD processes, particularly for creating coatings with enhanced wear resistance and desirable optical characteristics. samaterials.com
Atomic Layer Deposition (ALD) for Precision this compound Material Engineering
Atomic Layer Deposition (ALD) is a sophisticated vapor-phase technique known for its ability to produce ultrathin, highly conformal films with excellent thickness control and uniformity. ALD is based on sequential, self-limiting surface reactions of gaseous precursors. This characteristic makes it particularly well-suited for depositing uniform films on complex structures and for precise control of doping concentrations. aip.org
ALD has been utilized for depositing various this compound-containing films, including this compound fluoride (TbF₃) and this compound oxide (Tb₂O₃). For TbF₃ thin films, an ALD process using tris(2,2,6,6-tetramethyl-3,5-heptanedionato)this compound (Tb(thd)₃) and TiF₄ as precursors has been developed. aip.orghelsinki.fi Films grown using this process at temperatures between 175 and 350 °C can be weakly crystalline at lower temperatures and strongly crystalline orthorhombic TbF₃ at higher temperatures. aip.orghelsinki.fi A key finding is the ability to deposit TbF₃ films without titanium incorporation when using Tb(thd)₃ and TiF₄ precursors, unlike in many previous TiF₄-based processes. aip.org
This compound oxide films and nanolaminates have also been fabricated using ALD. For instance, Al₂O₃/Tb₂O₃ nanolaminate films have been grown on silicon substrates using trimethylaluminum (B3029685) (TMA) and Tb(THD)₃ as metal precursors and ozone as the oxidant. optica.org The deposition temperature for the substrates was maintained at 350 °C. optica.org ALD allows for precise control over the thickness of individual layers in nanolaminates by adjusting the number of cycles for each precursor. optica.org Research on Tb₂O₃ nanofilms deposited on silica substrates by ALD has shown that the morphology and the ratio of Tb³⁺ to Tb⁴⁺ valence states can be controlled by varying the growth cycles. optica.org Increasing the ALD growth cycles from 500 to 2000 resulted in an increase in the average size of Tb₂O₃ particles and an increase in the Tb³⁺/Tb⁴⁺ ratio. optica.org
ALD is considered a state-of-the-art thin film deposition method in numerous fields due to its precise control, high purity, and excellent consistency. aip.orgoptica.org It is beneficial in applications requiring uniform distribution of dopants, such as luminescence devices. aip.org this compound scandate (TbScOₓ) films have also been deposited by ALD using β-diketonate-based precursors and ozone at 300 °C, demonstrating the versatility of ALD for depositing mixed this compound oxides. cnr.itresearchgate.net
The use of appropriate precursors is critical in ALD. Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)this compound (Tb(thd)₃ or Tb(TMHD)₃) and tris(i-propylcyclopentadienyl)this compound are examples of organometallic compounds used as this compound precursors in ALD and CVD processes. aip.orgoptica.orgabcr.comstrem.com
Here is a summary of some research findings related to this compound thin film deposition:
| Deposition Technique | Material Deposited | Precursors Used | Substrate | Deposition Temperature (°C) | Key Findings | Source |
| ALD | TbF₃ | Tb(thd)₃, TiF₄ | Not specified | 175–350 | Growth of weakly crystalline to strongly crystalline orthorhombic TbF₃; low impurity content, including titanium below detection limit. | aip.orghelsinki.fi |
| ALD | Al₂O₃/Tb₂O₃ | Trimethylaluminum (TMA), Tb(THD)₃, Ozone (oxidant) | Silicon | 350 | Fabrication of nanolaminate films; precise control of layer thickness; influence of Tb concentration on electroluminescence. | optica.org |
| ALD | Tb₂O₃ | Not specified (deposited on silica) | Silica | Not specified | Control of nanoparticle size and Tb³⁺/Tb⁴⁺ ratio by varying growth cycles. | optica.org |
| ALD | TbScOₓ | β-diketonate-based precursors, Ozone | SiO₂/Si, Si₃N₄/SiO₂/Si | 300 | Film crystallization depends on thickness and annealing; thermal stability of interfaces. | cnr.itresearchgate.net |
| MOCVD | This compound oxide | Tb(dpm)₃ | Si(111) | 470–550 | Composition influenced by decomposition and annealing. | researchgate.netresearchgate.net |
| RCVD | Aromatic this compound Carboxylates (e.g., Tb(pobz)₃) | Volatile reagents reacting to form non-volatile carboxylates | Not specified | Not specified | Deposition of non-volatile compounds; control of film composition, morphology, and thickness (40-200 nm range, 2-4 nm roughness). | rsc.orgresearchgate.net |
| PVD (Sputtering) | This compound metal | This compound target | Semiconductor wafers | Not specified | Used for protective layers, dielectric layers, gate insulators, optical coatings; precise thickness and quality control. | qsrarematerials.com |
| PVD (RPVD) | This compound oxide | Metallic this compound (target), Reactive gas (Oxygen) | Pt(111), Cu(111) | Not specified | Formation of various this compound oxide phases (e.g., cF-TbOₓ, c-Tb₄O₇, c-Tb₂O₃); influence of substrate. | researchgate.netmdpi.com |
Advanced Structural Elucidation and Characterization of Terbium Based Materials
Diffraction-Based Crystallographic Analysis of Terbium Compounds
Diffraction techniques are indispensable for determining the arrangement of atoms within crystalline this compound compounds, providing information on crystal structures, phases, and magnetic ordering.
Single-Crystal X-ray Diffraction in this compound Complex Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is a powerful method for obtaining precise atomic arrangements in crystalline materials. It involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern to reconstruct the three-dimensional structure. This technique is particularly valuable for characterizing the complex coordination environments often found in this compound complexes. For instance, SC-XRD has been used to determine the crystal structure of a this compound complex with the formula C₉H₂₄O₂₁Tb₂ synthesized via a hydrothermal reaction. In this complex, the this compound atom is coordinated by nine oxygen atoms, and the molecular structure is stabilized by O-H…O hydrogen-bonding interactions. scientific.netresearchgate.net Another study utilized SC-XRD to solve the crystal and molecular structures of two mononuclear cationic complexes of this compound(III) nitrate (B79036) with the tripodal alcohol 1,1,1-tris(hydroxymethyl)propane. iucr.org One complex, [Tb(NO₃)₂(H₃LEt)₂]NO₃·0.5C₄H₁₀O₂, showed a 10-coordinate this compound(III) ion with an s-bicapped square-antiprismatic geometry, involving bidentate nitrate ions and the tripodal ligand. iucr.org The second complex, Tb(NO₃)(H₃LEt)₂(H₂O)₂, featured a nine-coordinate this compound(III) center with a tricapped trigonal-prismatic coordination polyhedron, coordinated by one bidentate nitrate ion, one water molecule, and the tripodal ligands. iucr.org
Table 1: Selected this compound Complexes Characterized by Single-Crystal X-ray Diffraction
| Compound Formula | Coordination Number of Tb | Key Coordinating Atoms | Stabilizing Interactions | PubChem CID |
| C₉H₂₄O₂₁Tb₂ | 9 | O | O-H…O hydrogen bonds | N/A |
| [Tb(NO₃)₂(H₃LEt)₂]NO₃·0.5C₄H₁₀O₂ | 10 | O (from NO₃ and H₃LEt) | N/A | N/A |
| Tb(NO₃)(H₃LEt)₂(H₂O)₂ | 9 | O (from NO₃, H₃LEt, H₂O) | N/A | N/A |
| [Tb(HIMDC)(HCOO)(H₂O)]n | N/A | O, N | N/A | N/A |
Note: PubChem CIDs for specific complexes may not be readily available.
SC-XRD is also used to determine the structure of metal-organic frameworks (MOFs) containing this compound. For example, the structure of a 3D this compound(III) metal-organic network, [Tb(HIMDC)(HCOO)(H₂O)]n, was determined using SC-XRD, confirming a structure where Tb³⁺ ions are linked by 4,5-imidazole dicarboxylic acid (H₃IMDC) and formic acid motifs. cjsc.ac.cn
Powder X-ray Diffraction for this compound Material Phase Identification and Refinement
Powder X-ray diffraction (PXRD) is a versatile technique for identifying the crystalline phases present in a polycrystalline sample and refining their structural parameters. creative-biostructure.comwikipedia.org It is particularly useful when single crystals are difficult to obtain. PXRD patterns, which consist of a series of peaks at specific angles, act as fingerprints for different crystalline phases. creative-biostructure.comwikipedia.org By comparing experimental PXRD patterns to databases of known patterns, the phases within a this compound-based material can be identified. creative-biostructure.com Rietveld refinement, a sophisticated analysis method applied to PXRD data, allows for the refinement of crystal structure parameters such as lattice constants, atomic positions, and quantitative phase analysis in multi-phase mixtures. creative-biostructure.comarxiv.org
PXRD is frequently used in the characterization of this compound oxides, fluorides, and other compounds. For instance, PXRD has been employed to confirm the pure hexagonal structure of NaGdF₄ in Tb-doped core/shell/shell nanoparticles. nih.gov It is also used to investigate phase transitions in this compound-containing systems, such as the semi-quantitative analysis of phase transitions in Ga₂O₃ and Tb₄O₇ mixtures upon calcination using XRD and Rietveld refinement. researchgate.net The technique can also be used to compare experimental diffraction patterns of a powder sample with calculated patterns derived from single-crystal structures, helping to validate the bulk composition and structure. researchgate.net
Table 2: Applications of Powder X-ray Diffraction in this compound Research
| Application | Information Obtained | Example this compound Material |
| Phase Identification | Identification of crystalline phases present | This compound oxides, fluorides, NaGdF₄ nih.gov |
| Crystal Structure Refinement (Rietveld method) | Lattice parameters, atomic positions, quantitative analysis | Ga₂O₃-Tb₄O₇ mixtures researchgate.net |
| Monitoring Phase Transitions | Identification of new phases and their evolution with temperature or pressure | Ga₂O₃-Tb₄O₇ mixtures researchgate.net |
| Validation of Single-Crystal Structures | Comparison of experimental and calculated patterns | [Tb₂(HBA)₆(DMF)₂(H₂O)₂] researchgate.net |
Neutron Diffraction Studies on Magnetic Structures of this compound Systems
Neutron diffraction is a unique technique for probing the magnetic structures of materials because neutrons possess a magnetic moment and interact with the magnetic moments of atoms. This makes it particularly well-suited for studying the magnetic ordering in this compound and its compounds, which exhibit complex magnetic behaviors. aip.orgiucr.org Neutron diffraction studies on single-crystal and polycrystalline this compound have revealed its magnetic structure in different temperature regimes. aip.org In the antiferromagnetic region, this compound exhibits a helical magnetic structure. aip.org The interlayer turn angle of this helical structure varies with temperature. aip.org At lower temperatures, in the absence of an applied field, the structure transforms into a classical ferromagnetic structure where magnetic moments align in planes perpendicular to the hexagonal axis. aip.org
Neutron diffraction is also used to study the influence of magnetic dilution on the magnetic properties of this compound alloys, such as this compound-yttrium alloys. aip.org The introduction of yttrium into this compound reduces the Néel temperature and broadens the range of the helical phase. aip.org Studies have also employed neutron diffraction to determine the magnetic structures of specific this compound compounds, such as this compound dideuteride (TbD₂), which undergoes a para- to antiferromagnetic transition at a certain temperature. aps.org The magnetic structure of TbD₂ at low temperatures has been determined using elastic neutron scattering. aps.org High-pressure neutron diffraction studies on this compound have also been conducted to investigate magnetic ordering in different high-pressure phases. osti.gov These studies can reveal magnetic peaks and determine magnetic ordering temperatures in phases like the double hexagonal close-packed (dhcp) structure. osti.gov
Table 3: Magnetic Structures and Transitions in this compound and this compound Compounds Studied by Neutron Diffraction
| Material | Magnetic Ordering Behavior | Key Findings |
| Pure this compound | Helical antiferromagnetic phase, ferromagnetic phase at lower temperatures | Interlayer turn angle variation, transition to ferromagnetic structure aip.org |
| This compound-Yttrium Alloys | Reduced Néel temperature, broadened helical phase range | Influence of magnetic dilution on magnetic properties aip.org |
| This compound Dideuteride (TbD₂) | Para- to antiferromagnetic transition | Determination of low-temperature magnetic structure aps.org |
| This compound at High Pressure | Magnetic ordering in dhcp phase | Detection of magnetic peaks, determination of ordering temperature osti.gov |
Microscopic and Spectroscopic Imaging of this compound Nanostructures
Microscopic and spectroscopic techniques provide visual and elemental information at the micro and nanoscale, essential for characterizing the morphology, size, and elemental distribution of this compound nanostructures.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for this compound Nanomaterial Morphology and Lattice Imaging
Transmission electron microscopy (TEM) is a powerful technique for visualizing the morphology, size, and distribution of nanomaterials. numberanalytics.comresearchgate.net High-resolution TEM (HRTEM), an advanced mode of TEM, allows for imaging the crystal lattice planes and atomic arrangement within nanoparticles, providing insights into their crystallinity and defects. numberanalytics.comresearchgate.netxray.cz TEM images of this compound-based nanoparticles, such as Tb-doped core/shell/shell nanoparticles, can reveal their spherical morphology and uniform size distribution. nih.gov HRTEM images can show clear lattice fringes, confirming the crystalline nature of individual nanoparticles and allowing for the calculation of lattice spacing, which can be assigned to specific crystallographic planes. nih.gov
TEM and HRTEM are crucial for characterizing the structural aspects of this compound-containing nanomaterials, including core/shell structures and other complex morphologies. nih.gov They provide direct visual evidence of the size and shape of nanoparticles, which are critical parameters influencing their properties and performance. numberanalytics.comresearchgate.net
Table 4: Information from TEM and HRTEM on this compound Nanomaterials
| Technique | Information Obtained | Application to this compound Nanomaterials |
| TEM | Nanoparticle morphology, size, size distribution | Visualizing shape and size uniformity of Tb-doped nanoparticles nih.gov |
| HRTEM | Crystal lattice imaging, atomic arrangement, defects | Confirming crystallinity and determining lattice spacing nih.gov |
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for this compound Elemental Mapping
Scanning electron microscopy (SEM) provides high-resolution images of the surface morphology of materials. When coupled with energy-dispersive X-ray spectroscopy (EDX), it becomes a powerful tool for elemental analysis and mapping the distribution of different elements within a sample. science.govscience.gov EDX detects characteristic X-rays emitted from a sample when bombarded with electrons in the SEM, allowing for the identification and quantification of elements present. Elemental mapping generates images showing the spatial distribution of specific elements across the scanned area. researchgate.net
SEM and EDX are widely used to characterize the elemental composition and homogeneity of this compound-based materials, including thin films, powders, and crystals. EDX can confirm the presence of this compound and other constituent elements in a sample. nih.gov Elemental mapping provides visual evidence of how these elements are distributed. For example, SEM images and corresponding EDX elemental distribution maps have been used to show the distribution of this compound, scandium, aluminum, and oxygen in Ce³⁺-doped Tb₃Al₅₋ₓScₓO₁₂ crystals. researchgate.net EDX mapping can also be used to analyze the elemental composition of this compound oxide films and powders, confirming the presence and distribution of this compound and oxygen. nih.gov This technique is valuable for assessing the purity and elemental homogeneity of synthesized this compound compounds and nanomaterials. researchgate.net
Table 5: Applications of SEM and EDX in this compound Research
| Technique | Information Obtained | Application to this compound Materials |
| SEM | Surface morphology imaging | Visualizing the surface structure of Tb-containing materials nih.gov |
| EDX | Elemental identification and quantification | Confirming the presence and relative amounts of elements in Tb compounds and nanostructures nih.gov |
| EDX Mapping | Spatial distribution of elements across the sample area | Mapping the distribution of Tb and other elements in crystals and films nih.govresearchgate.net |
Atomic Force Microscopy (AFM) for Surface Topography of this compound Films
Atomic Force Microscopy (AFM) is a powerful tool for investigating the surface topography of materials at high resolution. For this compound films, AFM is employed to assess surface quality, roughness, and the formation of surface features.
Studies on epitaxial this compound metal films grown on W(110) substrates have utilized scanning tunneling microscopy (which can provide similar topographic information to AFM) to monitor annealing-induced changes in surface topography. These studies revealed statistical surface roughness at lower annealing temperatures (< 600 K) and the formation of large terraces separated by monatomic steps at higher temperatures (600 K < Tan < 800 K). Annealing above approximately 800 K led to step bunching, and further heating above 1000 K resulted in the breakup of the film. aps.org The observed changes in surface topography were correlated with the stabilization of the antiferromagnetic phase in the epitaxial films. aps.org
AFM has also been used to characterize the topography of thin films of this compound(III) bis(phthalocyanine) (TbPc2) deposited on cobalt substrates. beilstein-journals.org Analysis of AFM topography showed that the TbPc2 films consist of islands whose size increases with the thickness of the organic film. beilstein-journals.org Current-sensing AFM (cs-AFM) allowed for the correlation of local variations in film topography with electrical transport properties, providing a reliable method to investigate and correlate the structural and local electrical properties of these films. beilstein-journals.org For an 87 nm thick TbPc2 film, a 5 × 5 µm2 topography image showed the highest roughness compared to thinner films. beilstein-journals.org
In the study of amorphous this compound metal-organic framework (TbMOF) thin films and their transformation to this compound oxide, AFM, in combination with confocal microscopy, was used to investigate surface topography. nih.govdoaj.org Amorphous TbMOF films were found to be porous and rough, composed of large clusters of worm-like particles. nih.govdoaj.org In contrast, the this compound oxide films, formed by pyrolysis, consisted of fine crystallites and exhibited decreased surface roughness after thermal treatment. nih.gov Average roughness values (Sa) were calculated from AFM images, showing values of 42.1 nm for crystalline TbMOF-TF, 58.1 nm for amorphous TbMOF-TF, and 53.0 nm for TbxOy-TF films from 3 μm × 3 μm images. nih.gov
AFM topography maps have also been used to assess the quality and roughness of sputtered this compound iron garnet (TbIG) films. aip.org While films grown at room temperature were amorphous and smooth, annealing at higher temperatures (≥ 750 °C) resulted in crystalline, epitaxial films with increased roughness compared to the initial amorphous state. aip.org
Local Structure Probing in this compound-Containing Systems
Probing the local structure around this compound atoms provides critical information about its coordination environment, oxidation state, and bonding characteristics, which directly influence the material's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for characterizing the structure and dynamics of molecules, including this compound complexes. While this compound(III) is paramagnetic, which can lead to broadened NMR signals, the technique can still provide structural information, particularly for ligands coordinated to the this compound ion.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy have been used to characterize the structure of synthesized this compound(III) ternary complexes with β-diketone and monodentate auxiliary ligands. tandfonline.comtandfonline.com In the ¹H-NMR spectra of these complexes, characteristic resonances from the ligands are observed. For instance, a strong sharp resonance at 1.78–1.86 ppm was assigned to the methyl (-CH₃) groups of the acetylacetone (B45752) ligand, integrating for 18 protons. tandfonline.comtandfonline.com The multiplet signal of aromatic protons in ancillary ligands was observed to be shifted downfield in the spectra of the complexes. tandfonline.comtandfonline.com A strong singlet at 3.39–3.47 ppm, integrating for methine (-CH) protons, was shifted upfield in the complexes, indicating the significant paramagnetic nature of the lanthanide ion. tandfonline.comtandfonline.com
NMR spectroscopy has also been applied to characterize a this compound(III) 2,6-pyridinedicarboxylate complex. researchgate.net Both ¹H and ¹³C NMR spectra were utilized. researchgate.net Due to the paramagnetic character and electron-attracting ability of the Tb ion, the chemical shifts of the heterocyclic protons and carbons in the complex were observed at lower fields compared to the free ligand. researchgate.net Conversely, certain carbon atoms (C7 and C8) in the complex showed shifts to higher fields, possibly due to shielding effects from the carboxyl group and the conjugation system of the chelate rings. researchgate.net The ¹H and ¹³C NMR spectra of the complex also exhibited broader peak widths compared to the free ligand, which is characteristic of paramagnetic effects. researchgate.net
These NMR studies demonstrate the utility of the technique in confirming the structure of synthesized this compound complexes and providing insights into the electronic environment and coordination of the ligands around the paramagnetic this compound(III) ion through observed chemical shifts and peak characteristics.
Fundamental Spectroscopic and Photophysical Investigations of Terbium Systems
High-Resolution Luminescence Spectroscopy of Terbium(III) Emissions
High-resolution luminescence spectroscopy provides detailed insights into the electronic transitions and local environment of Tb³⁺ ions in different host materials, such as complexes, frameworks, and doped solids. The characteristic emission of Tb³⁺ arises from transitions from excited states, primarily the ⁵D₄ level, to the ⁷Fⱼ ground multiplet levels (J = 6, 5, 4, 3). These transitions typically result in sharp emission peaks, with the most intense emission often observed around 544 nm, corresponding to the ⁵D₄ → ⁷F₅ transition, which is responsible for the characteristic green luminescence. nih.govscielo.org.mx Other notable emission peaks occur around 489 nm (⁵D₄ → ⁷F₆), 586 nm (⁵D₄ → ⁷F₄), and 621 nm (⁵D₄ → ⁷F₃). optica.org High-resolution measurements can reveal fine structure within these peaks, providing information about crystal field splitting and the symmetry of the Tb³⁺ site.
Mechanisms of Sensitized Luminescence in this compound Complexes and Frameworks
Sensitized luminescence is a key mechanism for achieving efficient emission from Tb³⁺, especially in organic complexes and metal-organic frameworks (MOFs). Since the direct absorption of light by Tb³⁺ ions through f-f transitions is generally weak, organic ligands or co-dopants with strong absorption in the UV or visible region can act as "antennas". ue.wroc.plresearchgate.netoaes.cc These sensitizers absorb excitation energy and then transfer it to the Tb³⁺ ion, populating its excited states, such as the ⁵D₄ level, which subsequently relax radiatively to produce characteristic Tb³⁺ luminescence. ue.wroc.placs.org
The energy transfer process from the sensitizer (B1316253) to the Tb³⁺ ion typically involves several steps:
Absorption of light by the sensitizer molecule, promoting it to a singlet excited state.
Intersystem crossing (ISC) from the singlet excited state to a triplet excited state of the sensitizer.
Energy transfer from the triplet excited state of the sensitizer to an excited state of the Tb³⁺ ion. This transfer is most efficient when the energy level of the sensitizer's triplet state is slightly higher than the receiving excited state of Tb³⁺ (e.g., ⁵D₄ or higher levels). ue.wroc.pl
In metal-organic frameworks, organic linkers can serve as effective antennas, sensitizing Tb³⁺ luminescence within the framework structure. researchgate.netacs.orgresearchgate.net The efficiency of this sensitized luminescence is influenced by factors such as the spectral overlap between the sensitizer emission and Tb³⁺ absorption, the distance between the sensitizer and the Tb³⁺ ion, and the presence of non-radiative decay pathways. oaes.ccbmglabtech.com
Time-Resolved Luminescence and Lifetime Measurements for this compound Excited States
Time-resolved luminescence spectroscopy is a powerful technique for studying the excited-state dynamics of Tb³⁺ ions and their complexes. By measuring the decay kinetics of the luminescence intensity after pulsed excitation, the lifetimes of the excited states can be determined. jrturnerlab.comhoriba.com Tb³⁺ ions are known for their relatively long luminescence lifetimes, typically in the microsecond to millisecond range, particularly for the ⁵D₄ excited state. nih.govceltarys.comspiedigitallibrary.orgallsheng.comnih.gov This long lifetime is a significant advantage for time-resolved detection methods, which can effectively discriminate against short-lived background fluorescence and scattering, leading to improved signal-to-noise ratios in applications like bioimaging and sensing. celtarys.comallsheng.comnih.govpnas.org
The luminescence decay curves of Tb³⁺ emissions can provide information about the relaxation processes occurring from the excited states. Deviations from single-exponential decay can indicate the presence of multiple luminescent species, energy transfer processes (such as energy migration or quenching), or interactions with the surrounding environment. researchgate.netrsc.org For instance, in doped materials, the decay curves of the ⁵D₃ level are often non-exponential due to ion-ion energy transfer through cross-relaxation processes. researchgate.net
Data on luminescence lifetimes can be crucial for understanding energy transfer mechanisms and evaluating the efficiency of sensitization or quenching processes. For example, a decrease in the donor (sensitizer or Tb³⁺) lifetime and an increase in the acceptor lifetime can indicate efficient energy transfer. spiedigitallibrary.orgnih.gov
| Excited State | Typical Lifetime Range |
| ⁵D₄ | Microseconds to milliseconds nih.govceltarys.comspiedigitallibrary.orgallsheng.comnih.gov |
| ⁵D₃ | Microseconds (often non-exponential) researchgate.netrsc.org |
Temperature-Dependent Luminescence Studies of this compound Emitters
Temperature-dependent luminescence studies provide valuable information about the thermal stability of the excited states of Tb³⁺ and the influence of temperature on luminescence intensity and lifetime. As temperature increases, non-radiative relaxation pathways, such as multi-phonon relaxation, generally become more efficient, leading to a decrease in luminescence intensity and a shortening of excited-state lifetimes. acs.orgnih.govcnr.it
However, the specific temperature dependence can vary depending on the host material and the local environment of the Tb³⁺ ion. In some cases, unusual temperature dependencies, such as an increase in emission intensity with increasing temperature over a certain range, have been observed and attributed to factors like shifts in equilibrium between different luminescent species or states. acs.orgresearchgate.net
Temperature-dependent luminescence is also the basis for luminescent thermometry, where the changes in luminescence properties (intensity, lifetime, or the ratio of intensities from different emission lines or different ions) are used to measure temperature. cnr.itmdpi.com Tb³⁺, often in combination with other lanthanides like Eu³⁺, is explored for this application due to its characteristic temperature-sensitive emission. cnr.itmdpi.com
Excitation Spectroscopy and Energy Transfer Dynamics in this compound-Doped Materials
Excitation spectroscopy involves monitoring the luminescence intensity at a specific emission wavelength while scanning the excitation wavelength. This technique helps to identify the wavelengths at which the Tb³⁺ ions are efficiently excited, either directly through their own absorption bands (e.g., f-f or f-d transitions) or indirectly through energy transfer from a sensitizer. aip.orgacs.org
In doped materials, excitation spectra can reveal the absorption characteristics of the host lattice or co-dopants that transfer energy to Tb³⁺. aip.org For example, in Tb³⁺-doped Y₂O₃ nanocrystals, the excitation spectra showed contributions from both Tb³⁺ ions inside the nanoparticles and those at or near the surface, with the latter potentially influenced by surface effects. aip.org
Förster Resonance Energy Transfer (FRET) Involving this compound Donors/Acceptors
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism that occurs between a donor and an acceptor fluorophore when they are in close proximity (typically 1-20 nm) and there is spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. bmglabtech.comceltarys.comacs.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor, following an inverse sixth-power relationship. bmglabtech.comacs.org
This compound complexes, with their long luminescence lifetimes and characteristic emission spectra, can serve as effective FRET donors. celtarys.comspiedigitallibrary.orgnih.govnih.gov When a suitable acceptor is in close proximity, energy can be transferred from the excited Tb³⁺ complex to the acceptor, resulting in quenching of the Tb³⁺ luminescence and sensitized emission from the acceptor. spiedigitallibrary.orgnih.gov This makes Tb³⁺ complexes particularly useful in time-resolved FRET (TR-FRET) assays, where the long decay time of the Tb³⁺ donor allows for temporal separation of the FRET signal from prompt background fluorescence. bmglabtech.comceltarys.com
FRET involving this compound donors has been demonstrated with various acceptors, including organic fluorophores and quantum dots. jrturnerlab.comspiedigitallibrary.orgnih.gov The large difference in lifetimes between Tb³⁺ donors (milliseconds) and typical organic or quantum dot acceptors (nanoseconds) is advantageous for analyzing FRET efficiency through changes in both donor and acceptor decay times. spiedigitallibrary.orgnih.gov
Upconversion and Downconversion Luminescence Processes in this compound Systems
This compound systems can also exhibit upconversion and downconversion luminescence processes, which involve the conversion of photons to higher or lower energies, respectively.
Upconversion (UC) involves the emission of light at a shorter wavelength (higher energy) than the excitation wavelength. In Tb³⁺ systems, UC is often observed when co-doped with ions like Yb³⁺. optica.orgspiedigitallibrary.orgresearchgate.net Under near-infrared (NIR) excitation of Yb³⁺ (typically around 980 nm), energy can be transferred from excited Yb³⁺ ions to Tb³⁺ ions through cooperative energy transfer (CET) or excited-state absorption (ESA) mechanisms. optica.orgspiedigitallibrary.orgresearchgate.net This populates higher energy levels of Tb³⁺, leading to visible emission (e.g., green from ⁵D₄). optica.orgspiedigitallibrary.orgresearchgate.net UC processes are particularly interesting for applications requiring excitation in the NIR region, which can penetrate deeper into biological tissues and reduce autofluorescence. rsc.org
Downconversion (DC) , also known as quantum cutting, involves the emission of multiple low-energy photons for each absorbed high-energy photon. In some Tb³⁺ systems, particularly when co-doped with Yb³⁺, excitation of Tb³⁺ to higher energy levels (e.g., ⁵D₃ or ⁵G₆) can be followed by energy transfer to two Yb³⁺ ions, resulting in the emission of two NIR photons from the Yb³⁺ ions for each excited Tb³⁺ ion. optica.orgspiedigitallibrary.org This process can potentially enhance the efficiency of devices like solar cells by converting high-energy UV or blue photons into multiple lower-energy photons that can be more efficiently absorbed by the semiconductor. google.com
Both upconversion and downconversion processes in this compound systems are subjects of ongoing research, aiming to optimize energy transfer efficiencies and explore new materials and applications. optica.orgspiedigitallibrary.orgresearchgate.netrsc.orggoogle.com
| Process | Energy Conversion Direction | Typical Excitation Wavelength | Typical Emission Wavelength | Co-dopant Examples | Mechanism Examples |
| Upconversion | Lower energy to higher energy | Near-infrared (e.g., ~980 nm) | Visible (e.g., green) | Yb³⁺ | Cooperative Energy Transfer (CET), ESA optica.orgspiedigitallibrary.orgresearchgate.net |
| Downconversion | Higher energy to lower energy | UV or Visible | Near-infrared | Yb³⁺ | Energy Transfer to multiple acceptors optica.orgspiedigitallibrary.org |
Theoretical and Computational Approaches in Terbium Chemistry and Materials Science
Density Functional Theory (DFT) Calculations for Terbium Compounds
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules and materials. For this compound compounds, DFT calculations are employed to analyze bonding, predict spectroscopic features, and aid in the design of new materials. nih.govudc.es
Electronic Structure and Bonding Analysis in this compound Complexes
DFT calculations can also be used to predict the stability constants of this compound(III) complexes, providing insights into the relative binding strengths of different ligands. nih.govacs.orgresearchgate.net Studies on this compound(III) complexes with substituted dipicolinic acid (DPA) analogues, for example, have used DFT to calculate relative stability constants and correlate them with substituent effects. nih.govacs.orgresearchgate.net
Prediction of Spectroscopic Properties of this compound Emitters
Computational methods, particularly time-dependent density functional theory (TD-DFT), are valuable for predicting the spectroscopic properties of this compound emitters. nih.govresearchgate.netmdpi.comresearchgate.net These calculations can characterize the excited states of this compound complexes and help understand the relationship between structure and luminescence. nih.gov
TD-DFT calculations can simulate absorption and emission spectra, providing a theoretical basis for experimental observations. researchgate.netmdpi.com For example, TD-DFT has been used to match experimental absorption and emission bands of this compound(III) complexes with pyridine (B92270) 2,6 dicarboxylate. researchgate.net These calculations can also help in understanding energy transfer processes within luminescent complexes. researchgate.net
Studies have shown a correlation between calculated excited-state energies and experimental quantum yields of luminescent this compound(III) β-diketonates, highlighting the utility of TD-DFT in guiding the synthesis of high quantum yield complexes. nih.gov Computational studies can also investigate the influence of ligands on the electronic structure and photophysical properties of Tb³⁺ ions. rsc.org
Computational Design of this compound-Based Functional Materials
Computational approaches, including DFT, play a significant role in the rational design of functional materials containing this compound. acs.orgyoutube.compsu.edu By predicting structural, electronic, and magnetic properties, computational methods can help identify promising candidates for various applications before experimental synthesis.
DFT calculations can provide insights into the band gap and electronic structure of host materials doped with this compound. researchgate.net This is crucial for designing phosphors and other optoelectronic materials. The ability of DFT to scale relatively well with system size makes it suitable for investigating complex inorganic molecules. udc.es
Computational design strategies can focus on tailoring the properties of this compound-based materials for specific functionalities, such as in optoelectronic devices or magnetic materials. rsc.orgacs.org The integration of computational and experimental efforts is increasingly important in the co-development of new functional materials. acs.org
Ab Initio and Ligand Field Theory Calculations for this compound Ions
Beyond DFT, ab initio methods and Ligand Field Theory (LFT) are employed to gain a deeper understanding of the electronic structure and properties of this compound ions, particularly focusing on crystal field effects and relativistic contributions.
Crystal Field Parameter Determination for this compound(III)
Ligand Field Theory is essential for understanding how the surrounding ligands influence the electronic energy levels of the this compound ion. The crystal field effect removes the degeneracy of the this compound ion's f-electron energy levels, leading to Stark splitting. acs.org Determining crystal field parameters is crucial for accurately describing these splittings.
Experimental data, such as magnetic analysis and luminescence spectroscopy, are often combined with theoretical calculations to determine crystal field parameters for this compound(III) complexes. acs.orgacs.orgaps.orgresearchgate.netpsu.edu These parameters can then be used in spin Hamiltonian models to analyze magnetic properties. acs.orgacs.orgresearchgate.net
Studies have evaluated the Stark splittings of the ground state of the Tb³⁺ ion (⁴f⁸, J = 6, ⁷F₆) in various complexes, relating them to the coordination geometry and ligand field symmetry. acs.orgacs.orgresearchgate.net Crystal field analysis for Tb(III) complexes can be challenging but provides valuable information about the energy level structure. psu.edu
Relativistic Effects in this compound Electronic Structure
Relativistic effects play a significant role in the electronic structure of heavy elements like this compound. These effects, particularly spin-orbit coupling, are crucial for accurately describing the energy levels of the this compound ion. osti.govchemrxiv.orgacs.orgresearchgate.net
Ab initio calculations, which include relativistic Hamiltonians or pseudopotentials, are necessary to account for these effects. nih.govacs.orgosti.govchemrxiv.orgacs.orgaps.org For example, the Stuttgart relativistic small core (RSC) segmented/ECP set is used for this compound in some DFT calculations to account for scalar relativistic effects. nih.govacs.org Relativistic augmented-plane-wave methods have been used to calculate the energy bands for metallic this compound, showing agreement with experimental observations. aps.org
Relativistic effects can lower the energy level of outer orbitals, influencing the chemical behavior and interactions of this compound. researchgate.net Understanding these relativistic contributions is vital for accurate theoretical modeling of this compound chemistry and materials science. Ab initio relativistic multireference methods are employed to study the electronic structure and magnetic properties of this compound-based single-molecule magnets, including relativistic spin-orbit interaction. osti.govnih.gov
Molecular Dynamics (MD) Simulations of this compound-Containing Systems
Molecular Dynamics simulations are powerful tools for investigating the time-dependent behavior of atoms and molecules. By solving Newton's equations of motion for each particle in a system, MD simulations can provide dynamic information about molecular interactions, structural changes, and transport properties. In the context of this compound chemistry, MD is frequently used to study the solvation of this compound ions and complexes and their interactions with biological molecules.
Solvation Dynamics of this compound Ions and Complexes
The behavior of this compound ions, particularly Tb³⁺, in solution is fundamental to many of its applications and chemical processes. MD simulations are extensively used to characterize the hydration structure and dynamics of Tb³⁺ and its complexes. These simulations help determine coordination numbers, ion-solvent distances, and the lability of solvent molecules in the solvation shell.
Studies on lanthanide ions, including those relevant to Tb³⁺, have employed MD simulations to understand hydration free energies and the structure of hydration shells. Developing accurate force fields is crucial for these simulations to reproduce experimental hydration structures and free energies researchgate.netnih.govresearchgate.net. Classical MD simulations, sometimes combined with advanced sampling techniques like metadynamics, can explore the free energy landscapes of lanthanide solvation, revealing diverse coordination structures and their relative stabilities in different solvent environments, including aqueous solutions and organic phases relevant to extraction processes nih.govrsc.org. The choice of force field parameters significantly impacts the calculated coordination numbers and the dynamic features of the solvation shell, such as the lifetime of solvent molecules researchgate.net. For instance, different parameter sets for lanthanide cations in acetonitrile (B52724) have shown varying degrees of agreement with experimental coordination numbers researchgate.net.
MD simulations can also provide insights into the solvation of this compound complexes. Studies on lanthanide-ligand systems in solution utilize MD to understand the structural properties and interactions within the complex and with the surrounding solvent clemson.edu. This includes investigating the coordination environment of the lanthanide ion when bound to chelating ligands in aqueous solutions clemson.edu.
Interactions of this compound with Biomolecules (Computational Perspective)
This compound ions and their complexes are of interest for their potential interactions with biological systems, such as proteins and nucleic acids, often due to their luminescent properties which can be used as probes. Computational methods, including MD simulations, are employed to understand the nature and dynamics of these interactions at the atomic level frontiersin.orgnih.govbeilstein-journals.org.
MD simulations can characterize the binding sites of this compound-containing species on proteins, the types of interactions involved (e.g., electrostatic, hydrogen bonding), and the conformational changes that may occur upon binding frontiersin.org. For example, MD simulations have been used to study the interaction and distance distribution between a this compound chelate and a fluorescent protein in a FRET-based sensor system, with calculated FRET efficiency showing good agreement with experimental values mdpi.comresearchgate.net. These simulations can provide insights into the flexibility of linkers connecting this compound chelates to biomolecules and the resulting distribution of distances between donor and acceptor, which is critical for understanding energy transfer processes mdpi.comresearchgate.net.
Computational modeling, including MD simulations, is also relevant for understanding the interactions of metal ions like this compound with nucleic acids, although specific studies on this compound-nucleic acid interactions using MD were less prominent in the search results compared to protein interactions researchgate.net. Generally, computational approaches help in providing atomistic descriptions of how metal ions and complexes interact with various biomolecules frontiersin.org.
Monte Carlo Simulations for this compound-Based Magnetic Systems
This compound is known for its rich magnetic properties, particularly in alloys, intermetallic compounds, and single-molecule magnets (SMMs). Monte Carlo simulations are a valuable computational technique for studying the magnetic behavior of these systems, especially at different temperatures and magnetic fields. MC simulations are well-suited for exploring the statistical mechanics of spin systems and can be used to determine magnetic structures, phase transitions, and magnetization curves.
Monte Carlo simulations have been applied to investigate the magnetic properties of various this compound-containing materials. For amorphous alloys like Re-Tb, MC simulations within models such as the Heisenberg model have been used to study magnetic structures and the transition to spin-glass states, revealing insights into the nature of magnetic ordering at a microscopic level epj-conferences.org.
In geometrically frustrated magnets like the Shastry-Sutherland system TbB₄, MC simulations employing frustrated classical XY models have been used to theoretically study in-plane magnetization behaviors and uncover magnetic orders by tracking spin configurations osti.gov. These simulations can investigate the effects of parameters like in-plane anisotropy and biquadratic interaction on magnetization curves osti.gov.
This compound compounds like this compound formate, Tb(DCOO)₃, which exhibit magnetic ordering at low temperatures, have also been investigated using computational methods, including analysis that can be complemented by simulation techniques like Monte Carlo to understand magnetic structures and interactions researchgate.net.
A significant area where Monte Carlo simulations are applied is in the study of this compound-based single-molecule magnets (SMMs). These systems exhibit slow relaxation of magnetization and quantum tunneling of magnetization, properties of interest for high-density data storage and quantum computing acs.orgosti.govarxiv.orgnju.edu.cnsemanticscholar.orgmdpi.com. While ab initio methods are crucial for calculating parameters like crystal field splitting and magnetic anisotropy in SMMs acs.orgosti.govarxiv.orgsemanticscholar.orgacs.org, Monte Carlo simulations can be used to model the magnetic relaxation dynamics and hysteresis loops, sometimes employing kinetic Monte Carlo methods to solve master equations describing the spin dynamics researchgate.net. MC simulations can complement ab initio calculations to understand exchange coupling constants in multi-nuclear SMMs semanticscholar.org. The interplay of crystal field effects and exchange interactions, which dictates the magnetic behavior of these materials, can be effectively explored using MC simulations acs.orgosti.govarxiv.org.
Advanced Functional Applications of Terbium Based Materials Research Focus
Terbium in Luminescent Sensing and Bio-Probing Technologies (Research Focus)
The characteristic luminescence of this compound makes its complexes highly valuable in the design of luminescent sensors and bio-probes. These materials can detect specific substances or monitor biological conditions by undergoing changes in their luminescence properties upon interaction with the target analyte or environment. Lanthanide complexes, including those of this compound, offer advantages such as long luminescence lifetimes, which are beneficial for time-resolved measurements to minimize background interference from biological samples. nih.govrsc.orgnih.gov
Development of Luminescent this compound Probes for Anion/Cation Detection
Luminescent this compound complexes are being investigated for the detection of both anions and cations. The interaction between the this compound complex and the target ion can lead to a change in luminescence intensity or spectrum, providing a signal for detection. For instance, a terpyridine-functionalised calixarene (B151959) complexed with Tb(III) has been developed as a fluorescent sensor for the visual detection of anions like phosphate (B84403) and nitrate (B79036). researchfeatures.com This sensor's green fluorescence under UV light is quenched in the presence of these anions, with the extent of quenching depending on the anion type and concentration. researchfeatures.com Another example includes a 2D this compound oxalatophosphonate compound that acts as a luminescent sensor for detecting chromate (B82759) anions (CrO₄²⁻ and Cr₂O₇²⁻) and tryptophan molecules in aqueous solution through a luminescence quenching effect. nih.gov The sensing results can be visually distinguished under UV light. nih.gov Research also highlights the use of bimetallic this compound(III)/copper(II) chemosensors for the detection of aqueous hydrogen sulfide (B99878), demonstrating high selectivity. beilstein-journals.org
| This compound Probe Type | Target Analytes | Detection Mechanism | Observed Change |
|---|---|---|---|
| Terpyridine-functionalised calixarene-Tb(III) complex | Anions (Phosphate, Nitrate, etc.) | Fluorescence quenching upon anion binding | Quenching of green fluorescence under UV light |
| 2D this compound oxalatophosphonate | CrO₄²⁻, Cr₂O₇²⁻ anions, Tryptophan | Luminescence quenching effect | Quenching of green luminescence under UV light |
| Bimetallic Tb(III)/Cu(II) chemosensor | Aqueous Hydrogen Sulfide (HS⁻) | Change in luminescent intensity | Highly selective detection |
This compound-Based Nanosensors for pH and Temperature Monitoring
This compound-based nanosensors are being explored for monitoring physiological parameters such as pH and temperature. The luminescence properties of some this compound complexes are sensitive to changes in these environmental conditions, allowing them to function as sensors. For example, hydrophilic PSS-[Tb₂(TCAn)₂] nanoparticles have been introduced as highly sensitive intracellular temperature nanosensors. researchgate.net These nanoparticles exhibit detectable luminescence quenching when cell samples are heated within a specific temperature range. researchgate.net The luminescence intensity of certain carbon dots-terbium chelate hybrid nanosystems has also been found to be dependent on temperature changes, showing a linear response over a specific range. mdpi.com
Research on this compound Complexes for Time-Resolved Bioimaging Applications
This compound complexes are particularly well-suited for time-resolved bioimaging due to their long luminescence lifetimes, which can be milliseconds. nih.govresearchgate.netcore.ac.uk This property allows for time-gating techniques to effectively eliminate short-lived autofluorescence from biological samples, improving signal-to-noise ratios and enabling high-resolution imaging in living cells. nih.govnih.gov Research involves the development of stable and highly fluorescent this compound complexes and their incorporation into nanoparticles for enhanced performance in aqueous and physiological conditions. rsc.org For instance, silylated this compound complexes have been used to synthesize highly fluorescent silica (B1680970) nanoparticles (Tb-SNPs) that exhibit improved photostability, pH dependence, and fluorescence lifetime compared to free complexes, making them applicable under physiological aqueous conditions for fluorescence imaging of cells. rsc.org Luminescent this compound complexes like Lumi4-Tb® have been successfully introduced into the cytoplasm of cultured cells for time-resolved imaging. nih.gov
This compound-Based Lanthanide Luminescence Immunoassays (LLIA) Research
This compound chelates play a significant role in the research and development of Lanthanide Luminescence Immunoassays (LLIA). These assays utilize the long-lived luminescence of lanthanide ions like this compound to achieve high sensitivity and a broad dynamic range by minimizing background interference through time-gated detection. nih.gov this compound-sensitized luminescence has been employed in enzyme-amplified fluorometric immunoassays. dss.go.thacs.org Research in this area focuses on developing stable this compound chelates that can be conjugated to antibodies or other biomolecules for use as labels in immunoassays for the detection of various analytes, including proteins and other disease markers. nih.gov
This compound in Advanced Catalytic Systems Research
While traditionally less explored than some other metals in catalysis, research is emerging on the use of this compound in advanced catalytic systems. This includes investigations into both heterogeneous and potentially homogeneous catalytic applications.
This compound has been explored as a component in electrocatalyst systems, particularly in the context of water splitting for hydrogen production. edelweisspublications.com For example, a self-supported electrocatalyst from Tb-CoB LDH-Tb-CoO on this compound foam has been developed via a hydrothermal technique, demonstrating stable performance for extended periods in water splitting. edelweisspublications.com
This compound-based metal-organic frameworks (MOFs) are also being investigated for catalytic applications, such as the removal of organic pollutants from wastewater through catalytic adsorption. mdpi.com A synthesized this compound-based MOF (fcu-Tb-FTZB-MOF) showed efficient removal of direct violet 31 dye from aqueous solutions and maintained reasonable efficiency after multiple cycles, indicating its potential as a reusable catalytic adsorbent. mdpi.com
Research also indicates that rare-earth elements, including this compound, can have a strong influence on the quantity and nanostructure of single-wall carbon nanotubes (SWNTs) when used in combination with transition metal catalysts like nickel in synthesis methods. researchgate.net
Homogeneous Catalysis with this compound Complexes
While the search results provide limited direct information specifically on homogeneous catalysis with this compound complexes, the broader field of homogeneous catalysis using metal complexes is an active area of research for various applications, including sustainable energy and the synthesis of fine chemicals and pharmaceuticals. acs.orgnih.govmdpi.comchimia.ch The design of well-defined transition metal complexes, including heterobimetallic complexes, is crucial in this field. acs.orgnih.govmdpi.com Given this compound's unique electronic structure and coordination chemistry, there is potential for future research to explore its role in homogeneous catalytic cycles, possibly in combination with other metals or ligands designed to facilitate specific transformations. The synthesis and characterization of novel lanthanide complexes, including this compound derivatives with ligands like triazolyl–oxazoline, are ongoing, which could pave the way for their investigation in homogeneous catalytic processes. researchgate.net
Heterogeneous Catalysis Using this compound Oxides and Nanostructures
This compound oxides and nanostructures are being explored for their potential in heterogeneous catalysis. This compound oxide powder, for instance, is recognized for its catalytic properties and is valuable in various chemical processes. stanfordmaterials.com Its use as a catalyst can enhance reaction rates and efficiency in industrial applications such as petroleum refining and chemical synthesis. stanfordmaterials.com
Research indicates that Tb₂O₃ can serve as a catalyst for various chemical reactions, particularly in the decomposition of environmental pollutants. The high thermal stability and surface properties of Tb₂O₃ facilitate these catalytic processes. Studies have shown that Tb₂O₃ was effective in catalyzing reactions leading to significant reductions of harmful compounds in wastewater.
Tb₄O₇ powder also plays a role in catalysis. A composite of CeO₂-Tb₄O₇ is used as a catalytic converter for automobile exhaust. azonano.com Above 350°C, Tb₄O₇ reversibly loses oxygen, which enables catalytic redox activity.
Nanoparticles of this compound oxide are also being investigated for catalytic purposes. This compound oxide nanoparticles have a catalytic purpose in vehicle exhaust. nanografi.com
Photocatalysis Involving this compound-Doped Materials
This compound-doped materials are being researched for their applications in photocatalysis. The in-built Tb⁴⁺/Tb³⁺ redox centers in Tb₂O₃ are significant in photocatalysis. These centers can act as trapping/releasing electron centers and produce oxygen vacancies, which inhibit the recombination of photocarriers and thereby boost photocatalytic activity. researchgate.net
Novel Tb₂O₃/Ag₂Mo₂O₇ heterojunction photocatalysts have been designed and synthesized, demonstrating splendid photocatalytic performance under visible light irradiation. researchgate.net The degradation rate of methylene (B1212753) blue and tetracycline (B611298) was significantly enhanced with the optimal Tb₂O₃/Ag₂Mo₂O₇ composite compared to Ag₂Mo₂O₇ alone. researchgate.net Photoluminescence and photocurrent measurements revealed higher photoexcited carrier separation in the Tb₂O₃/Ag₂Mo₂O₇ sample. researchgate.net Electron spin resonance tests and capture experiments showed that the heterojunction structure effectively boosted the production of hydroxyl radicals. researchgate.net
Research on titanium-based nanomaterials co-doped with this compound and sulfur synthesized by a sol-gel method has also shown promising photocatalytic activity. nih.gov Using methylene blue as a degradation target, Tb, S co-doped TiO₂ composite calcined at 500 °C exhibited the highest photocatalytic activity. nih.gov The reaction constant for Tb, S co-doped TiO₂ was significantly higher than that of undoped TiO₂, Tb-doped TiO₂, and S-doped TiO₂. nih.gov This highlights a synergistic effect between this compound and sulfur dopants. nih.gov
This compound in Energy Conversion and Storage Research
This compound plays a crucial role in research related to energy conversion and storage technologies. sfa-oxford.com Its unique properties contribute to advancements in fuel cells, lighting, and potentially thermoelectric devices and batteries. sfa-oxford.comstanfordmaterials.com
This compound is used as a crystal stabilizer in fuel cells operating at elevated temperatures, in conjunction with zirconium dioxide (ZrO₂). wikipedia.org This stabilization is essential for the development of solid oxide fuel cells (SOFCs), considered a key advanced energy technology. sfa-oxford.com Tb₂O₃ is also explored as an electrolyte material in SOFCs due to its ionic conductivity at high temperatures. Studies have shown that Tb₂O₃-based electrolytes can exhibit superior performance compared to traditional materials, leading to higher power outputs in SOFC applications.
This compound's luminescent properties are vital for energy-efficient lighting. sfa-oxford.com It is a key player in LED lighting, where its ability to emit green and red light makes it an ideal phosphor material for creating white light. stanfordmaterials.com This contributes to the energy efficiency and longevity of LED bulbs. stanfordmaterials.com
Research is also ongoing to determine this compound's suitability in advanced batteries and energy storage devices, contributing to the development of more efficient and sustainable energy storage technologies. stanfordmaterials.com
Phosphor Development for Solid-State Lighting and Displays Utilizing this compound
This compound is extensively used in the development of phosphors for solid-state lighting and displays due to its strong green emission when excited by ultraviolet or blue light. sfa-oxford.comsmolecule.com This luminescent property is crucial for enhancing brightness and color quality in modern electronics. sfa-oxford.com
This compound oxide is widely used as a dopant in phosphors for fluorescent lamps, LEDs, and plasma display panels. Mixing this compound oxide powder with other phosphors can produce a variety of colors, including green, blue, and red, which is useful for creating full-spectrum lighting. stanfordmaterials.com In displays, this compound oxide is used in backlights for flat-panel displays and as a phosphor in cathode-ray tubes (CRTs). stanfordmaterials.com
Efficient green OLEDs have been achieved using a this compound(III) complex with a photoluminescent quantum yield close to 100%. sciengine.com This highlights the potential of this compound complexes in advanced display technologies.
Research on this compound in Thermoelectric Materials
This compound is being investigated for its potential in thermoelectric materials, which can convert heat into electricity. ontosight.ai this compound-based materials, such as this compound-doped InGaAs, show promise as high-efficiency thermoelectric materials, with a significant drop in thermal conductivity observed at certain this compound concentrations. aip.org
Researchers have developed a thermoelectric material from calcium, cobalt, and this compound, noted for being non-toxic. materialdistrict.com This material generates thermoelectric energy from waste heat. smithsonianmag.com By sandwiching a material like Ca₃Co₄O₉ between a hot and a cold layer, an electrical voltage is produced. smithsonianmag.com
Doping Ca₃Co₄O₉ with this compound ions has shown enhanced thermoelectric response in polycrystalline samples. americanelements.com Polycrystalline Ca₃₋ₓTbₓCo₄O₉ samples prepared by a solid-state reaction technique exhibited a record ZT value of 0.74 at 800 K for x=0.5, which was the highest value observed in any polycrystalline sample of this system at the time of the study. americanelements.comresearchgate.net Incorporating this compound can decrease the concentration of holes, which can increase the Seebeck coefficient and provide a high figure of merit (ZT). google.com
This compound telluride (TbTe) is another compound being researched as a potential thermoelectric material due to its high Seebeck coefficient and electrical conductivity. ontosight.ai Bismuth this compound (BiTb), an intermetallic compound, is also being researched for its potential use in thermoelectric materials. ontosight.ai
This compound in Quantum Information Science and Memory Research
This compound is a significant element in the field of quantum information science and memory research, particularly in the development of single-molecule magnets (SMMs) and qubits. osti.govkorhogominerals.com
This compound-based SMMs can have exceptionally large magnetic anisotropy and are being explored for the experimental realization of quantum information applications. osti.govacs.orgarxiv.org The magnetic properties of this compound(III) (Tb³⁺) ions, with their 4f⁸ electronic configuration and ground multiplet ⁷F₆, are crucial in these applications. osti.gov The unquenched orbital angular momentum gives rise to strong spin-orbit interaction, and the crystal field of surrounding ligands splits the Tb J-multiplets, leading to large magnetic anisotropy. osti.gov
Research on this compound(III)-phthalocyaninato double-decker complexes (TbPc₂) has investigated the relationship between molecular packing and SMM properties, including slow magnetic relaxation and quantum tunneling of magnetization (QTM). nih.gov The molecular orientation can effectively suppress QTM. nih.gov In research on spin transistors, TbPc₂ molecules have been inserted between gold electrodes to address and detect single nuclear spin states of the Tb ion using QTM events. nih.gov
This compound-based materials are being studied for their ability to maintain quantum coherence for longer periods, making them attractive for quantum computing applications. korhogominerals.com this compound gallium garnet (TGG) is a magnetic material explored for creating quantum bits due to its ability to maintain high levels of quantum coherence. korhogominerals.com
Recent surprising results show that qubits with long lifetimes can exist in a cluttered environment, challenging previous conventional wisdom. ethz.chphysicsworld.com Researchers created solid-state qubits from this compound ions doped into crystals of yttrium lithium fluoride (B91410) (YLiF₄). ethz.chphysicsworld.com They found that within a crystal densely packed with rare-earth ions, some this compound ions form pairs that act as highly coherent qubits with surprisingly long coherence lifetimes. ethz.chphysicsworld.com These paired ions are protected from the noisy environment of single this compound ions nearby. ethz.chphysicsworld.com Applying a magnetic field can further protect the qubits from nuclear spins of surrounding atoms. ethz.ch This discovery could inform designs of quantum computing architectures. physicsworld.com
This compound's unique optical properties, such as emitting light in response to magnetic changes, could also be utilized in developing quantum communication systems. korhogominerals.com
The perovskite-related metal oxide TbInO₃ exhibits an exotic state of matter called quantum spin liquid, which has potential applications in the development of quantum computing. sci.news This quantum state emerges from the complexity of the local environment around the this compound magnetic ions. sci.news
Multireference ab initio studies are being conducted to understand how different chemical environments influence the magnetic properties of this compound-based SMMs. osti.govacs.orgarxiv.org These studies provide insight into the mechanisms of magnetization relaxation. osti.govacs.orgarxiv.org
Research on nonanuclear this compound clusters has investigated the effect of energy transfer between Tb(III) ions on back energy transfer, which is important for improving luminescence efficiency in potential luminescent materials. researchgate.net
This compound-based metal-organic frameworks (MOFs) are also being synthesized and characterized, with potential applications in areas including environmental remediation, which can involve catalytic processes. mdpi.com
Investigation of this compound as a Qubit Candidate in Molecular Systems
This compound-based molecular systems, particularly single-molecule magnets (SMMs), have emerged as promising candidates for qubits in quantum computing due to their distinct magnetic anisotropy and the ability to maintain quantum coherence osti.govmdpi.comkorhogominerals.com. The 4f electrons of this compound are responsible for its magnetic properties, generating a large magnetic moment helmholtz-berlin.de. In Tb(III) ions, the ground multiplet corresponds to J = 6, which is well separated from other states, contributing to large magnetic anisotropy osti.gov.
Research has investigated how the chemical environment influences the magnetic properties of Tb(III)-based SMMs, such as TbPc₂ (bis(phthalocyaninato)this compound) and TbPcNc (phthalocyaninato(naphthalocyaninato)this compound) osti.gov. Studies using multireference ab initio methods have shown that the zero-field splitting in these complexes varies with the oxidation number, while having a weaker dependence on ligand type and molecular geometry osti.gov. Ligand distortion and molecular symmetry, however, play a crucial role in transverse crystal-field parameters, which can lead to tunnel splitting and induce quantum tunneling of magnetization osti.gov.
Single-ion magnets (SIMs), a type of molecular magnet containing a single spin center surrounded by organic ligands, are being explored for quantum information processing mdpi.com. TbPc₂, a high-performance SIM, has been identified as a promising qubit candidate mdpi.com. Researchers have also successfully manipulated a single nuclear spin in a TbPc₂ molecule electrically, demonstrating the potential for integrating nuclear spin-based qubits into electronic circuits kit.edu.
Recent findings suggest that long-lived qubits can exist even in a dense, noisy environment by forming strongly interacting pairs of ions ethz.chphysicsworld.com. In studies involving this compound doped into yttrium lithium fluoride (YLiF₄) crystals, researchers observed that while most single this compound ions had average coherence times, pairs of closely located this compound ions exhibited significantly longer coherence lifetimes ethz.chphysicsworld.com. These paired qubits are based on superpositions of different electron shell states and appear to be protected from interactions with nearby single this compound ions ethz.chphysicsworld.com. Applying a magnetic field tuned to cancel out the effect of the nuclear spin of this compound in the pairs further protected these qubits, resulting in essentially non-magnetic qubit states less sensitive to noise ethz.ch. This approach could inform the design of quantum computing architectures where qubits are randomly implanted into a host matrix physicsworld.com.
Tetravalent this compound complexes, such as Tb(IV), are also magnetically attractive for potential applications as molecular spin qubits, capable of providing a pure nuclear-spin environment and hyperfine coupling between nuclear and electronic spins acs.org.
The exploration of quantum spin liquid states in materials like the perovskite-related metal oxide TbInO₃ is another area of research with potential applications in quantum computing sci.news. In TbInO₃, a honeycomb lattice of this compound spins emerges upon cooling, exhibiting an exotic quantum disordered state sci.news.
Molecular systems based on this compound, such as TbPc₂, have been integrated into single-molecule devices like spin transistors, demonstrating the possibility of manipulating and reading out spin states for quantum algorithms amelica.orgnih.gov. Addressing and detecting single nuclear spin states of the Tb ion have been shown using quantum tunneling of magnetization events nih.gov.
This compound-Based Materials for Data Storage and Spintronic Devices Research
This compound's magnetic properties make it a valuable component in materials for data storage and spintronic devices sfa-oxford.comstanfordmaterials.comgoodfellow.com. Spintronics is an emerging field that utilizes the spin of electrons in addition to their charge for information processing nih.govarxiv.org.
This compound-based materials are being investigated for high-performance magnets used in data storage systems sfa-oxford.comstanfordmaterials.comgoodfellow.comstanfordmaterials.com. This compound iron alloys (Tb-Fe), for instance, are known for their strong magnetic properties and are used in sputtering targets to create thin films for magnetic storage devices nanorh.com. This compound iron garnet (TbIG) ultrathin films deposited by magnetron sputtering have shown large perpendicular magnetic anisotropy (PMA) and tunable magnetic properties, making them suitable for spintronic research and device applications arxiv.org. The ferrimagnetic compensation temperature (TM) in these films can be tuned through growth conditions or substrate choice arxiv.org.
Tb₄O₇ powder plays a role in the electronics industry, particularly in the development of high-performance magnets for data storage, enabling the production of smaller and more efficient hard drives and magnetic storage devices stanfordmaterials.com.
Recent research has explored the potential of using laser pulses to influence the 4f electrons of this compound, thereby changing their magnetic properties helmholtz-berlin.de. This controlled switching opens up new possibilities for fast and energy-efficient information storage devices helmholtz-berlin.de. Unlike current Heat-Assisted Magnetic Recording (HAMR) devices that rely on heating, an ultrashort laser pulse could excite the 4f electrons in rare-earth magnets like this compound, enabling switching through a faster and more efficient electronic effect helmholtz-berlin.de.
Single-molecule magnets (SMMs), including those based on this compound, are being explored for high-density information storage and molecular spintronic devices mdpi.comnih.gov. Double-decker and triple-decker phthalocyanine (B1677752) lanthanide complexes, particularly those containing Tb³⁺, have been extensively studied for their magnetic relaxation dynamics and potential in spintronic devices nih.govmdpi.comrsc.org. These complexes can exhibit slow magnetic relaxation, a key feature for potential memory applications rsc.org.
Research on Tb₂Pc₃ (tris(phthalocyaninato)bis(this compound(III))), a triple-decker SMM, has demonstrated the manipulation of spin distribution chirality at the single-molecule level nih.gov. This manipulation, achieved using scanning tunneling microscopy and spectroscopy, involves altering the chirality of the spin-polarized electronic state and could pave the way for designing chiral spin enantiomers for spintronic devices nih.gov.
This compound nitride (TbN) powder is another material being investigated for spintronic devices due to its unique magnetic properties, where precise control of electron spin is required stanfordmaterials.com. Additionally, the impact of this compound doping on the ferromagnetism and thermoelectric behavior of spinels like MgTb₂(S/Se)₄ is being studied for potential spintronic applications researchgate.net.
Environmental and Green Chemistry Aspects of Terbium Research
Research on Terbium Remediation from Aqueous Systems
While this compound is not typically found in high concentrations in natural waters due to its rarity in the Earth's crust, its presence in industrial wastewater and acid mine drainage necessitates effective removal and recovery techniques. water.co.idpsu.edu Research in this area focuses on developing efficient methods to extract this compound from aqueous solutions.
Adsorption and Ion Exchange Studies for this compound Removal
Adsorption and ion exchange are prominent techniques investigated for the removal of this compound ions (Tb³⁺) from water. These methods involve the binding of this compound ions to the surface of solid materials or the exchange of this compound ions with ions held by a resin.
Studies have explored various adsorbents for this compound removal. For instance, indium oxide (In₂O₃) nanoparticles and the biomass of Arthrospira platensis (spirulina) have shown potential as adsorbents for this compound ions from aqueous solutions. Research indicates that the adsorption efficiency is dependent on factors such as contact time and pH of the solution. researchgate.netnih.govmdpi.comresearchgate.net Maximum this compound removal by Arthrospira platensis was observed at pH 3.0, while In₂O₃ nanoparticles showed optimal removal in the pH range of 4.0–7.0. nih.govmdpi.com Adsorption capacities calculated using the Langmuir model were reported as 212 mg/g for Arthrospira platensis and 94.7 mg/g for the In₂O₃ nanoadsorbent, suggesting their potential for this compound recovery from wastewater. nih.govmdpi.comresearchgate.net
Other materials investigated for this compound adsorption include Transcarpathian clinoptilolite, 1-(2-pyridylazo)-2-naphthol (B213148) (PAN)-doped hybrid silica (B1680970), Ca(II)-modified garlic peels, and activated carbon, with optimal pH values for removal varying depending on the adsorbent. researchgate.net Magnetic nanoparticles, such as magnetic γ-Fe₂O₃-NH₄OH@SiO₂ nanoparticles functionalized with amino groups, have also been synthesized and tested for Tb³⁺ adsorption, demonstrating over 90% removal efficiency at pH 7 from low-concentration solutions. researchgate.net The adsorption process using these magnetic nanoparticles was found to follow a pseudo-second-order kinetic model and fit the Temkin isotherm. researchgate.net
Ion exchange resins, particularly cation exchange resins, are also effective in separating Tb³⁺ ions from aqueous solutions, including those containing other lanthanides. water.co.idwikipedia.org This method involves the exchange of this compound ions with hydrogen, ammonium, or cupric ions present in the resin. wikipedia.org
Here is a summary of some adsorption capacities for this compound using different adsorbents:
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal pH Range | Source |
| Arthrospira platensis | 212 | 3.0 | nih.govmdpi.comresearchgate.net |
| In₂O₃ Nanoadsorbent | 94.7 | 4.0–7.0 | nih.govmdpi.comresearchgate.net |
| Magnetic γ-Fe₂O₃-NH₄OH@SiO₂(APTMS) NPs | >90% removal efficiency at 2x10⁻⁶ M Tb³⁺ | 7 | researchgate.net |
Precipitation and Membrane Separation Techniques for this compound Recovery
Chemical precipitation is another method that can be employed for this compound removal from water. This compound can be precipitated as hydroxide (B78521) at high pH. water.co.id
Membrane separation techniques, such as nanofiltration and reverse osmosis, have also been shown to be effective for removing this compound ions from water. water.co.id Membrane processes offer advantages such as high recovery and selectivity, small space requirements, and minimal sludge volumes compared to conventional methods like chemical precipitation and ion exchange. qu.edu.qa However, challenges such as membrane fouling and cost exist. qu.edu.qa
Innovative membrane techniques are being developed for selective this compound separation. For example, supported liquid membranes using extractants like di-(2-ethylhexyl) phosphoric acid (D2EHPA) and tri-octyl phosphine (B1218219) oxide (TOPO) have been investigated for this compound extraction from aqueous solutions. scispace.com Another approach involves the use of functionalized metal-organic framework (MOF)-based solvent-impregnated mixed-matrix membranes, which have demonstrated selective adsorption of this compound over other rare earths and contaminated metal ions. mdpi.comresearchgate.net These membranes exhibit high adsorption capacity and reusability. mdpi.comresearchgate.net
This compound Biogeochemical Cycling and Environmental Fate Research
Research into the biogeochemical cycling and environmental fate of this compound is crucial for understanding its behavior in different environmental compartments and assessing potential ecological impacts. Rare earth elements, including this compound, are increasingly being studied as emerging contaminants, particularly in aquatic systems, due to their growing use and potential release into the environment through sources like electronic waste. researchgate.netmdpi.com
The biogeochemical cycle of trace elements, including this compound, is influenced by factors such as speciation, mobility, and bioavailability, which can be affected by geochemical processes like adsorption-desorption, pH, and redox potential. frontiersin.org While the toxicity and environmental impacts of this compound have not been studied in depth compared to some other elements, some studies suggest potential environmental accumulation and hazards to organisms like fish and plants at elevated levels. wikipedia.org High exposures of this compound may enhance the toxicity of other substances in plant cells. wikipedia.org
This compound's presence has been detected in aquatic systems, including rivers and estuaries. researchgate.netmdpi.com Anthropogenic sources, such as improper disposal of electronic waste, contribute to the presence of REEs like this compound in the environment. researchgate.netmdpi.com Research is ongoing to better understand the distribution, fractionation, and controlling processes of REEs in various environmental systems. researchgate.net
Studies on the impact of this compound on marine organisms, such as mussels (Mytilus galloprovincialis), have shown bioaccumulation of this compound in tissues and effects on metabolic and oxidative stress responses at certain exposure concentrations. researchgate.net These findings highlight the need to investigate the impacts of emerging contaminants like this compound at environmentally relevant concentrations. researchgate.net
Sustainable Synthesis Approaches for this compound Compounds
The growing demand for this compound in various technologies necessitates the development of sustainable synthesis approaches for this compound compounds to minimize environmental impact. Traditional chemical synthesis methods often involve large solvent volumes and high temperatures, which can be resource-intensive and generate waste. nih.gov
Green and more sustainable processes are being explored, particularly those utilizing biological systems. For example, research has demonstrated the microbial green synthesis of luminescent this compound sulfide (B99878) (TbS) nanoparticles using Escherichia coli (E. coli). nih.gov This approach offers a simple, non-toxic method for synthesizing TbS nanoparticles at low temperatures without the need for toxic reagents or solvents. nih.gov Another study reported the biological synthesis of this compound oxide (Tb₂O₃) nanoparticles by incubating this compound(II,III) oxide (Tb₄O₇) with Fusarium oxysporum biomass, which produces compounds capable of reducing Tb₄O₇ in aqueous media. nih.gov
The synthesis of this compound(II,III) oxide (Tb₄O₇) itself can be achieved through methods like the thermal decomposition of this compound salts, such as this compound nitrate (B79036) or this compound carbonate, at high temperatures. ontosight.ai Sustainable practices in the production and use of this compound compounds, including recycling and efficient extraction efforts, are being explored to mitigate environmental effects associated with their production and disposal. water.co.idontosight.ai
Emerging Research Directions and Future Perspectives in Terbium Science
Integration of Terbium into Hybrid Organic-Inorganic Frameworks (HOIFs) and Metal-Organic Frameworks (MOFs)
The integration of this compound into Hybrid Organic-Inorganic Frameworks (HOIFs) and Metal-Organic Frameworks (MOFs) is a rapidly expanding area of research. MOFs, characterized by their high porosity, large surface area, and tunable structures, offer a versatile platform for incorporating this compound ions rsc.orgmdpi.com. This compound-based MOFs (Tb-MOFs) have shown significant potential in diverse applications, including luminescent sensing, biomedical imaging, and catalysis nanorh.com.
The high luminescence of Tb-MOFs makes them effective for tracking biological processes, detecting diseases, and guiding surgical procedures. Their biocompatibility further enhances their suitability for in vivo imaging applications nanorh.com. Tb-MOFs can be employed in luminescent sensing for detecting various analytes like gases, metal ions, and organic compounds by monitoring changes in their luminescence upon exposure nanorh.comresearchgate.net. The sensitivity and selectivity of Tb-MOFs make them promising for environmental monitoring, chemical sensing, and biological sensing nanorh.com.
Furthermore, Tb-MOFs exhibit potential in catalysis, particularly in reactions requiring Lewis acid sites. The this compound ions within the framework can act as catalytic centers for organic transformations such as oxidation, reduction, and C-C bond formation nanorh.com. Their stability, tunable porosity, and catalytic properties are valuable in green chemistry, enabling reactions under mild conditions nanorh.com. Recent studies have explored Tb-MOFs as electrodes for supercapacitors, demonstrating promising specific capacitance and capacitance retention over cycles rsc.org. The use of electroactive lanthanides like this compound in MOFs is seen as a new avenue for supercapacitor materials due to their characteristics rsc.org.
Research also involves the synthesis and characterization of novel Tb-MOFs for specific applications, such as the detection of mercury ions in aqueous solutions researchgate.net. Another study successfully prepared Tb-MOFs for the detection of volatile organic compounds (VOCs), specifically styrene, through a fluorescence quenching mechanism, highlighting their potential as convenient and efficient luminescent sensors researchgate.net. The integration of this compound into mixed-metal MOFs, such as Eu/Tb BTC MOFs, is being investigated for applications like ratiometric temperature sensing, demonstrating controllable luminescent properties dependent on solvation chemrxiv.org.
This compound in Low-Dimensional Materials (e.g., 2D materials, quantum dots)
This compound is also being incorporated into low-dimensional materials like 2D materials and quantum dots to leverage their unique size-dependent properties and enhance the functionalities of this compound. Research in this area focuses on creating novel hybrid materials with tailored optical and electronic characteristics.
This compound-doped carbon quantum dots (CQDs) have been synthesized for applications such as white light-emitting diodes researchgate.net. These functionalized CQDs can exhibit excitation-independent electroluminescence performance researchgate.net. Another study developed optical sensors based on this compound(III)-coated carbon quantum dots synthesized via a hydrothermal process for the detection of clomipramine (B1669221) rsc.org.
The combination of luminescent this compound complexes as donors and semiconductor quantum dots as acceptors is being explored for Förster Resonance Energy Transfer (FRET)-based applications, particularly in clinical diagnostics mdpi.comubc.ca. This FRET pair offers advantages like high photostability, brightness, large Förster distances, and excellent temporal and spectral separation, enabling multiplexed FRET measurements mdpi.com. The long excited-state lifetimes of this compound complexes, significantly longer than those of typical quantum dots, are advantageous for efficient FRET and time-gated detection, allowing for the suppression of autofluorescent background mdpi.comspiedigitallibrary.org.
Artificial Intelligence and Machine Learning in this compound Material Design and Discovery
Artificial Intelligence (AI) and Machine Learning (ML) are increasingly being applied to accelerate the design and discovery of new materials, including those containing this compound. These computational approaches can analyze vast datasets, predict material properties, and propose novel compositions with desired functionalities researchgate.netnih.govaip.org.
In materials science, AI algorithms can extract meaningful information from data encompassing material structures, properties, synthesis methods, and performance metrics researchgate.netnih.gov. This allows researchers to uncover complex correlations and patterns, predict properties, and inversely propose new materials researchgate.net. The integration of AI and data-driven approaches aligns with initiatives focused on accelerating materials discovery researchgate.net.
Multifunctional this compound Systems with Synergistic Properties
Research is actively pursuing the development of multifunctional this compound systems that exhibit synergistic properties, where the combination of different functionalities leads to enhanced or novel performance. This compound's unique magnetic and optical properties make it a key component in designing such materials.
This compound compounds exhibiting strong green photoluminescence and a significant response to applied external fields are being investigated as potential multifunctional materials, particularly for applications in solid-state lighting nih.govacs.org. These materials leverage energy transfer from ligands to the this compound ion for efficient emission nih.govacs.org.
The synergistic effect between the Tb(III) cation and other components, such as polyoxotungstate precursors, has been observed to contribute to the photoluminescent properties of this compound-substituted compounds nih.gov.
In the context of rare earth element processing, synergistic extraction systems involving this compound are being studied. The use of mixtures of extractants can lead to enhanced extraction efficiency of Tb(III) from solutions ijacskros.com. This synergistic effect is attributed to the formation of mixed-species complexes ijacskros.com.
The development of multifunctional materials is crucial for various advanced technologies, and this compound's diverse properties make it a promising candidate for creating systems with combined magnetic, optical, and catalytic functionalities, among others.
Advancements in in situ and Operando Characterization Techniques for this compound Reactions
Advancements in in situ and operando characterization techniques are crucial for understanding the behavior of this compound in various reactions and material synthesis processes in real-time. These techniques provide valuable insights into reaction mechanisms, structural changes, and the evolution of properties under relevant conditions.
While the provided search results did not yield specific examples of in situ or operando characterization applied directly to this compound reactions in the context of HOIFs, MOFs, or low-dimensional materials, the broader field of rare earth element research and materials science is seeing significant advancements in analytical techniques.
Techniques like ICP-MS, XRF, LIBS, and others are widely used for the elemental, isotopic, and mineralogical characterization of rare earth elements in various materials mdpi.comresearchgate.netresearchgate.net. Portable versions of techniques like pXRF and pLIBS enable in situ analysis in the field mdpi.comresearchgate.net. Hyperspectral remote sensing techniques are also used for in situ exploration over larger areas mdpi.comresearchgate.netresearchgate.net.
In the context of MOFs and coordination polymers, techniques like neutron scattering and density-functional theory are employed to understand magnetic interactions at the atomic scale researchgate.net. In situ luminescence measurements are being applied to monitor the formation of functional materials, including complexes and bioceramics, by utilizing the sensitivity of lanthanide ion optical properties as local crystallization tracers dokumen.pub. This approach offers high temporal resolution and sensitivity dokumen.pub.
The development and application of advanced characterization techniques, including those that can operate in situ and operando, are essential for gaining a deeper understanding of this compound chemistry and facilitating the rational design and synthesis of new this compound-based materials with tailored properties.
Q & A
Q. What advanced methods detect trace nitrite using this compound-functionalized sensors?
- Methodological Answer : Functionalize ZrBTB MOF nanosheets with this compound ions and monitor PL quenching upon nitrite binding. Use Stern-Volmer plots to calculate detection limits (e.g., 0.1 µM). Confirm specificity via control experiments with common interferents (e.g., nitrate, sulfate). Validate with ion chromatography (IC) for cross-correlation .
Methodological Challenges & Data Analysis
Q. How to handle non-ideal conditions in this compound PL data analysis?
- Methodological Answer : Replace least-squares algorithms with robust methods like least-absolute deviation to minimize outlier influence. Preprocess data by removing spikes or background noise using wavelet transforms. For multi-component decays, employ Bayesian inference to estimate uncertainty in lifetime values .
Q. What statistical tools validate this compound speciation in complex matrices?
- Methodological Answer : Apply principal component analysis (PCA) to TRPL datasets to cluster species with similar lifetimes. Use hierarchical clustering to group EDS or XPS data by elemental distribution patterns. Pair with Monte Carlo simulations to assess confidence in speciation models .
Synthesis & Characterization
Q. How to optimize this compound incorporation in sol-gel matrices for high PL efficiency?
- Methodological Answer : Adjust hydrolysis rates by varying water-to-alkoxide ratios (e.g., 4:1 for TEOS/Tb(NO₃)₃). Use chelating agents (e.g., citric acid) to stabilize this compound ions during gelation. Post-anneal at 600°C in reducing atmospheres (e.g., H₂/N₂) to enhance crystallinity and reduce non-radiative traps .
Q. What techniques confirm this compound’s role in energy transfer within hybrid materials?
- Methodological Answer : Conduct time-dependent density functional theory (TD-DFT) calculations to model ligand-to-terbium energy transfer pathways. Experimentally, measure Förster resonance energy transfer (FRET) efficiency using donor-acceptor pair lifetime comparisons. Validate with ultrafast transient absorption spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
